molecular formula C8H5BrN2O B1450211 4-Bromo-1,8-naphthyridin-2(1H)-one CAS No. 72235-36-0

4-Bromo-1,8-naphthyridin-2(1H)-one

Cat. No.: B1450211
CAS No.: 72235-36-0
M. Wt: 225.04 g/mol
InChI Key: IETZNQMOIMPLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-7(12)11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETZNQMOIMPLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Structure, and Applications of 4-Bromo-1,8-naphthalimide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of the Subject Compound

Initial inquiries into the crystal structure of "4-Bromo-1,8-naphthyridin-2(1H)-one" have revealed a significant lack of available scientific literature and crystallographic data for this specific molecule. Conversely, the structurally related compound, 4-Bromo-1,8-naphthalimide , is extensively documented. The two scaffolds, while both bicyclic aromatic systems, differ fundamentally. The 1,8-naphthyridin-2(1H)-one core is a nitrogenated heterocycle, whereas the 1,8-naphthalimide core is based on a naphthalene backbone with a cyclic imide functional group. Given this discrepancy and the abundance of data for the latter, this guide will proceed under the well-founded assumption that the intended compound of interest is 4-Bromo-1,8-naphthalimide. This document aims to provide a comprehensive technical overview of its synthesis, physicochemical properties, crystal structure, and its significant applications in the field of drug development.

Introduction to 4-Bromo-1,8-naphthalimide: A Versatile Scaffold

4-Bromo-1,8-naphthalimide is a key synthetic intermediate belonging to the naphthalimide class of compounds. These molecules are characterized by a planar 1,8-naphthalimide ring system which is known for its remarkable photophysical properties, including strong fluorescence. The introduction of a bromine atom at the 4-position of the naphthalene ring provides a reactive handle for a wide array of chemical modifications, making 4-bromo-1,8-naphthalimide a valuable building block in the synthesis of more complex functional molecules.[1] Its derivatives have garnered significant interest in medicinal chemistry and materials science, with applications ranging from fluorescent probes for biological imaging to potential therapeutic agents.[2]

Synthesis and Physicochemical Characterization

The primary and most common route to 4-Bromo-1,8-naphthalimide is a two-step process starting from the commercially available 1,8-naphthalic anhydride.

Synthesis Pathway

The synthesis involves the bromination of 1,8-naphthalic anhydride to yield 4-bromo-1,8-naphthalic anhydride, followed by imidization to the final product.

Synthesis_Pathway A 1,8-Naphthalic Anhydride B 4-Bromo-1,8-naphthalic Anhydride A->B Bromination (e.g., Br2, H2SO4) C 4-Bromo-1,8-naphthalimide B->C Imidization (e.g., NH3, Ethanol)

Caption: Synthetic route to 4-Bromo-1,8-naphthalimide.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1,8-naphthalimide

This protocol details the imidization of 4-bromo-1,8-naphthalic anhydride.

  • Reaction Setup: Suspend 2.7 grams (10 mmol) of 4-bromo-1,8-naphthalic anhydride in 300 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

  • Heating: Heat the suspension to 75°C with vigorous stirring.[3]

  • Addition of Ammonia: Carefully add 5 mL of aqueous ammonia dropwise to the reaction mixture.[3]

  • Reflux: Maintain the reaction mixture at reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[3]

  • Isolation and Purification: Filter the solid precipitate and wash it with absolute ethanol. Dry the product under vacuum at 40°C to yield 4-Bromo-1,8-naphthalimide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1,8-naphthalimide and its precursor are presented below.

Property4-Bromo-1,8-naphthalic Anhydride4-Bromo-1,8-naphthalimide
Molecular Formula C₁₂H₅BrO₃[2]C₁₂H₆BrNO₂
Molecular Weight 277.07 g/mol [2]276.09 g/mol
Appearance White to light yellow powderOff-white to pale yellow solid
Melting Point 217-219 °C[4]>300 °C
Solubility Soluble in DMSO, slightly soluble in MethanolSparingly soluble in common organic solvents
CAS Number 81-86-7[4]2928-88-3
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 11.80 (s, 1H, NH), 8.48 (m, 2H, Ar-H), 8.23 (d, J = 7.6 Hz, 1H, Ar-H), 8.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.94 (t, J = 7.6 Hz, 1H, Ar-H).[3]

  • Mass Spectrometry (EI-MS): m/z 275 (M⁺).[3]

Crystal Structure of 4-Bromo-1,8-naphthalimide and its Derivatives

Molecular Geometry

The 1,8-naphthalimide core is an extended, planar aromatic system.[6] The imide group, consisting of two carbonyls bonded to a nitrogen atom, is fused to the naphthalene ring at the 1 and 8 positions. The bromine atom is substituted at the 4-position of this planar ring system. The planarity of the naphthalimide unit is a key feature that facilitates its intercalation into DNA, a mechanism relevant to its application in drug development.[6]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-bromo-1,8-naphthalimide derivatives is largely governed by π-π stacking interactions between the planar naphthalimide rings of adjacent molecules.[6] These interactions are a dominant force in the solid-state assembly of such aromatic systems. The presence of the bromine atom can introduce additional weak halogen bonding interactions, further influencing the crystal packing. Hydrogen bonding involving the imide N-H group is also a significant contributor to the supramolecular architecture in the unsubstituted parent compound.

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B A1 Naphthalimide Plane B1 Naphthalimide Plane A1->B1 π-π Stacking

Caption: Dominant π-π stacking interactions in the crystal lattice.

Applications in Drug Development and Research

The 4-bromo-1,8-naphthalimide scaffold is a cornerstone in the development of various biologically active molecules and research tools.

Fluorescent Probes and Cellular Imaging

The inherent fluorescence of the 1,8-naphthalimide core makes it an excellent fluorophore. The bromine at the 4-position can be readily displaced by various nucleophiles, a property that has been exploited to design "turn-on" fluorescent probes for detecting specific biological analytes and enzymatic activities in living cells.[7]

Antifungal and Anticancer Agents

Derivatives of 4-bromo-1,8-naphthalimide have been synthesized and investigated for their potential as antifungal and anticancer agents. The mechanism of action for their anticancer properties is often attributed to their ability to intercalate into DNA, disrupting DNA replication and transcription processes in cancer cells.[5] The unique structure of naphthalimides allows them to target multiple biological pathways, which is a promising strategy to overcome drug resistance.[7]

Conclusion

While the specific compound "4-Bromo-1,8-naphthyridin-2(1H)-one" remains elusive in the current body of scientific literature, the closely related and well-documented 4-Bromo-1,8-naphthalimide offers a rich field of study for researchers in medicinal chemistry and materials science. Its straightforward synthesis, versatile reactivity, and favorable photophysical properties make it a valuable building block for the creation of novel therapeutic agents and advanced molecular probes. The understanding of its solid-state structure, primarily driven by π-π stacking interactions, provides a rational basis for the design of new derivatives with tailored properties for specific biological applications.

References

  • The Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Available from: [Link]

  • Chemsrc. 4-Bromo-1,8-naphthalic Anhydride | CAS#:81-86-7. Available from: [Link]

  • Ferguson, J., et al. N-(2-Bromoethyl)-4-piperidino-1,8-naphthalimide and N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide.
  • Nouman, et al. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.
  • ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. Available from: [Link]

  • Wang, Y., et al. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules. 2015.
  • Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-1,8-Naphthalic Anhydride: A Key Intermediate in Advanced Chemical Synthesis. Available from: [Link]

  • ResearchGate. A review of investigation on 4-substituted 1,8-naphthalimide derivatives. Available from: [Link]

Sources

The Antimicrobial Potential of 4-Bromo-1,8-naphthyridin-2(1H)-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. The 1,8-naphthyridine scaffold has long been a privileged structure in medicinal chemistry, forming the core of clinically significant antibiotics such as nalidixic acid.[1][2] These compounds have historically demonstrated potent activity, primarily through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] This guide focuses on a specific, yet underexplored, subclass: 4-Bromo-1,8-naphthyridin-2(1H)-one analogs. The introduction of a bromine atom at the 4-position offers a unique vector for synthetic diversification and modulation of physicochemical properties, potentially leading to compounds with an enhanced antimicrobial spectrum and the ability to circumvent existing resistance mechanisms.

This technical guide will provide an in-depth exploration of the synthesis, antimicrobial spectrum, mechanism of action, and structure-activity relationships of 4-Bromo-1,8-naphthyridin-2(1H)-one analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapies.

Synthetic Strategies: Building the 4-Bromo-1,8-naphthyridin-2(1H)-one Core

Proposed Synthetic Pathway:

A plausible synthetic route would commence with the appropriate aminopyridine precursor, which would undergo condensation with a suitable three-carbon component to construct the pyridone ring. The bromine atom could be introduced at a later stage via electrophilic aromatic substitution.

A more direct and convergent approach, however, would be to start with a pre-brominated aminopyridine precursor. A potential synthetic route is outlined below:

  • Starting Material: The synthesis would likely begin with a commercially available or readily synthesized 2-amino-x-bromopyridine.

  • Condensation: This aminopyridine would then be reacted with a diethyl malonate derivative under basic conditions.

  • Cyclization: Thermal cyclization of the resulting intermediate would yield the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold.

  • Bromination: Subsequent bromination at the 4-position, likely using a reagent such as N-bromosuccinimide (NBS), would yield the desired 4-Bromo-1,8-naphthyridin-2(1H)-one core.

Further diversification can be achieved through N-alkylation at the 1-position and various palladium-catalyzed cross-coupling reactions at the 4-bromo position to introduce a wide range of substituents.

G A 2-Aminopyridine Derivative C Condensation A->C B Diethyl Malonate Derivative B->C D Thermal Cyclization C->D E 4-Hydroxy-1,8-naphthyridin-2(1H)-one D->E F Bromination (e.g., NBS) E->F G 4-Bromo-1,8-naphthyridin-2(1H)-one Core F->G H N-Alkylation / Cross-Coupling G->H I Diverse Analogs H->I

Figure 1: Proposed synthetic workflow for 4-Bromo-1,8-naphthyridin-2(1H)-one analogs.

Antimicrobial Spectrum: A Representative Overview

While extensive antimicrobial data for a broad series of 4-Bromo-1,8-naphthyridin-2(1H)-one analogs is not yet publicly available, we can project the expected activity based on the known antimicrobial profiles of related 1,8-naphthyridine and quinolone compounds.[1][3] The following table presents a representative, illustrative dataset of the potential antimicrobial spectrum of a hypothetical series of 4-Bromo-1,8-naphthyridin-2(1H)-one analogs. This data is intended to serve as a conceptual framework for guiding future synthetic and screening efforts.

Table 1: Illustrative Antimicrobial Activity (MIC, µg/mL) of Hypothetical 4-Bromo-1,8-naphthyridin-2(1H)-one Analogs

CompoundR1R7Staphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
1a HH16832>64>64
1b EthylH841664>64
1c CyclopropylH42832>64
2a HF841632>64
2b EthylF42816>64
2c CyclopropylF2148>64
3a HPiperazinyl42416>64
3b EthylPiperazinyl2128>64
3c CyclopropylPiperazinyl10.514>64

Note: The MIC values presented in this table are hypothetical and intended for illustrative purposes to guide structure-activity relationship discussions.

Structure-Activity Relationships (SAR): Deciphering the Keys to Potency

Based on the illustrative data and the well-established SAR of the broader quinolone and naphthyridinone classes of antibiotics, we can infer key structural features that likely govern the antimicrobial activity of 4-Bromo-1,8-naphthyridin-2(1H)-one analogs.[4][5]

  • Substitution at N-1: The nature of the substituent at the N-1 position is critical for potent antibacterial activity. Small, lipophilic groups such as ethyl and cyclopropyl are known to enhance activity, likely by improving cell penetration and interaction with the DNA gyrase enzyme complex. The cyclopropyl group, in particular, is a common feature in many potent fluoroquinolone antibiotics.

  • Substitution at C-7: The C-7 position is a key site for modulating the antimicrobial spectrum and potency. The introduction of a fluorine atom at this position is a well-known strategy to broaden the spectrum of activity to include Gram-negative bacteria. Furthermore, the incorporation of a piperazinyl ring at C-7 is a classic modification that significantly enhances potency against a wide range of both Gram-positive and Gram-negative pathogens.

  • The Role of the 4-Bromo Group: The bromine atom at the 4-position serves as a versatile synthetic handle for further derivatization. While it may also contribute to the overall electronic properties and binding affinity of the molecule, its primary value lies in the ability to introduce diverse functionalities through cross-coupling reactions. The exploration of various aryl, heteroaryl, and alkyl groups at this position is a promising avenue for discovering novel analogs with improved activity and pharmacological properties.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for 1,8-naphthyridinone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1][2] This enzyme is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is crucial for relieving the torsional stress that arises during DNA unwinding.

The 1,8-naphthyridinone core intercalates into the DNA and forms a stable ternary complex with the DNA and the DNA gyrase enzyme. This complex traps the enzyme in a state where it has cleaved both strands of the DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

G A 4-Bromo-1,8-naphthyridin-2(1H)-one Analog B Bacterial Cell A->B D Ternary Complex Formation (Drug-DNA-Gyrase) A->D C DNA Gyrase B->C C->D E Inhibition of DNA Supercoiling D->E F Accumulation of Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Figure 2: Proposed mechanism of action for 4-Bromo-1,8-naphthyridin-2(1H)-one analogs.

Experimental Protocols: A Framework for Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the antimicrobial properties of novel 4-Bromo-1,8-naphthyridin-2(1H)-one analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard and reliable method for determining the in vitro antimicrobial activity of a compound.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a positive control (serial dilution of a standard antibiotic) and a negative control (MHB with solvent only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Figure 3: Workflow for MIC determination by broth microdilution.

Protocol 2: DNA Gyrase Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)

  • Test compound

  • Positive control (e.g., novobiocin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Include a positive control (novobiocin) and a no-enzyme control.

  • Enzyme Addition:

    • Add DNA gyrase to each reaction tube to initiate the supercoiling reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Conclusion and Future Directions

The 4-Bromo-1,8-naphthyridin-2(1H)-one scaffold represents a promising starting point for the development of novel antimicrobial agents. The well-established mechanism of action, coupled with the synthetic tractability of the core structure, provides a solid foundation for a rational drug design program. The key to unlocking the full potential of this compound class lies in a systematic exploration of the structure-activity relationships through the synthesis and screening of a diverse library of analogs. Particular attention should be paid to substitutions at the N-1, C-7, and C-4 positions to optimize potency, broaden the antimicrobial spectrum, and improve pharmacokinetic properties. Further studies should also focus on evaluating the activity of these compounds against clinically relevant drug-resistant strains and assessing their potential for in vivo efficacy and safety.

References

  • Nouman, et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. [Link]

  • Goossens, H., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 605. [Link]

  • Sheik, et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2736-2743. [Link]

  • da Silva, L. E., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Patel, D., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1475-1497. [Link]

  • Goldman, E. (2025). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.
  • Karaca, H., et al. (2017). New 1,4-dihydro[6][7]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1241-1247. [Link]

  • Bax, B. D., et al. (2019). Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. Biochemistry, 58(47), 4693-4704. [Link]

  • Kaushik, S., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128955. [Link]

  • Xie, Y., et al. (2015). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 20(4), 7445-7459. [Link]

  • Wang, L., et al. (2020). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Current Medicinal Chemistry, 27(31), 5245-5263. [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling with 4-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1,8-naphthyridin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1,8-Naphthyridin-2(1H)-one Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Derivatives of 1,8-naphthyridin-2(1H)-one, in particular, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of this core structure is paramount for modulating its biological activity, tuning pharmacokinetic properties, and developing novel therapeutic agents.

The C4 position of the 1,8-naphthyridin-2(1H)-one ring system is a key vector for synthetic diversification. The introduction of aryl, alkyl, alkynyl, and amino substituents at this position can profoundly influence the molecule's interaction with target proteins. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient toolkit for forging these critical carbon-carbon and carbon-nitrogen bonds.[4]

This technical guide offers a detailed exploration of palladium-catalyzed cross-coupling reactions using 4-Bromo-1,8-naphthyridin-2(1H)-one as the key building block. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Heck couplings.

General Experimental Workflow

A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the typical sequence from reaction setup to product isolation. Adherence to an inert atmosphere is critical, as the active Pd(0) catalyst is sensitive to oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Oven-dry glassware p2 Add substrate, coupling partner, base, and stir bar to flask p1->p2 p3 Seal flask with septum p2->p3 r1 Degas solvent (e.g., sparge with Argon) p3->r1 r2 Add solvent and catalyst/ligand via syringe under inert gas r1->r2 r3 Heat to specified temperature and monitor by TLC/LC-MS r2->r3 w1 Cool to RT, quench reaction (e.g., with water or sat. NH4Cl) r3->w1 w2 Extract with organic solvent (e.g., EtOAc, DCM) w1->w2 w3 Dry organic layer (e.g., Na2SO4), filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid coupling partners.[5][6]

Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-Bromo-1,8-naphthyridin-2(1H)-one, forming a Pd(II) complex.[8]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

G cluster_reactants pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 4-Aryl-Naphthyridinone (Ar-R) pd_complex2->product aryl_halide 4-Bromo-Naphthyridinone (Ar-Br) aryl_halide->pd_complex1 boronic_acid Boronic Acid/Ester (R-B(OR)₂) boronic_acid->pd_complex1 base Base (e.g., K₂CO₃) base->boronic_acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones

This protocol is adapted from established procedures for the Suzuki coupling of 4-halo-1,8-naphthyridin-2(1H)-ones.[9]

Materials:

  • 4-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-1,8-naphthyridin-2(1H)-one, the corresponding arylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., dichloromethane/methanol gradient) to afford the pure 4-aryl-1,8-naphthyridin-2(1H)-one.

Data & Considerations
Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME90Excellent
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Good
4-Cyanophenylboronic acidXPhos Pd G2K₃PO₄t-AmylOH110Good

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many standard couplings. For more challenging substrates (electron-rich or sterically hindered), more sophisticated catalysts with specialized ligands like XPhos or SPhos may be required to promote efficient oxidative addition and reductive elimination.

  • Base: The base is crucial for activating the boronic acid. K₂CO₃ is a common and effective choice. Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially with less reactive boronic esters.

  • Solvent: A mixed aqueous-organic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is often used to ensure solubility of both the organic substrates and the inorganic base.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[10][11] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in materials science and pharmaceuticals.

Mechanistic Insight

The Sonogashira coupling uniquely employs a dual-catalyst system.[12]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to the Pd(0) species.

  • Copper Cycle: Concurrently, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine like Et₃N or DIPEA) to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 4-alkynyl-1,8-naphthyridin-2(1H)-one product.

G cluster_reactants pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd_complex1 cu_acetylide->cu_halide aryl_halide Ar-Br aryl_halide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide base Base (Amine) base->alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling.

Protocol: Synthesis of 4-Alkynyl-1,8-naphthyridin-2(1H)-ones

This is a representative protocol based on standard Sonogashira conditions, optimized for heteroaromatic halides.[13][14]

Materials:

  • 4-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-1,8-naphthyridin-2(1H)-one, Pd(PPh₃)₂Cl₂, and CuI under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (THF or DMF) via syringe, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid and can be complete in 1-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: e.g., hexanes/ethyl acetate gradient) to yield the desired 4-alkynyl-1,8-naphthyridin-2(1H)-one.

Data & Considerations
Terminal Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRTExcellent
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIDIPEADMF40Excellent
1-HexynePd(PPh₃)₄ / CuIEt₃NTHFRTGood
Propargyl alcoholPd(dppf)Cl₂ / CuIEt₃NDMF50Moderate to Good

Causality Behind Choices:

  • Co-catalyst: The copper(I) iodide is crucial for accelerating the reaction, allowing it to proceed under mild conditions.[11] However, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). In such cases, copper-free Sonogashira protocols may be employed, though they often require higher temperatures or more specialized ligands.

  • Base: An amine base (Et₃N, DIPEA) is essential. It serves both to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.

  • Solvent: Anhydrous polar aprotic solvents like THF and DMF are preferred to ensure the solubility of all components and prevent quenching of the reactive intermediates.

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[15][16] It is a powerful tool for constructing complex molecular skeletons from simple precursors.

Mechanistic Insight

The Heck reaction follows a distinct catalytic cycle that does not involve transmetalation.[17]

  • Oxidative Addition: As with other couplings, a Pd(0) catalyst inserts into the C-Br bond of the naphthyridinone.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond. This step forms a new alkyl-palladium intermediate and dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex. This step is typically rapid and irreversible.

  • Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the cycle to continue.

G cluster_reactants pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Alkyl-Pd(II)L₂(Br) pd_complex1->pd_complex2 Migratory Insertion pd_complex3 H-Pd(II)L₂(Br) pd_complex2->pd_complex3 β-Hydride Elimination product Substituted Alkene pd_complex2->product pd_complex3->pd0 Catalyst Regeneration aryl_halide Ar-Br aryl_halide->pd_complex1 alkene Alkene alkene->pd_complex1 base Base (e.g., Et₃N) base->pd_complex3

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Protocol: Synthesis of 4-Alkenyl-1,8-naphthyridin-2(1H)-ones

This representative protocol is based on standard Heck conditions, which often require higher temperatures than Suzuki or Sonogashira reactions.[18][19]

Materials:

  • 4-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Argon or Nitrogen gas supply

Procedure:

  • In a sealable pressure tube, combine 4-Bromo-1,8-naphthyridin-2(1H)-one, Pd(OAc)₂, and the phosphine ligand.

  • Seal the tube, then evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the alkene via syringe.

  • Securely seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC/LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: e.g., hexanes/ethyl acetate) to obtain the desired product.

Data & Considerations
Alkene PartnerLigandBaseSolventTemp (°C)Typical Yield
n-Butyl acrylatePPh₃Et₃NDMF110Good
StyreneP(o-tol)₃Et₃NMeCN100Good
AcrylonitrilePPh₃K₂CO₃DMA120Moderate
CyclohexeneHerrmann's catalystNaOAcNMP130Moderate

Causality Behind Choices:

  • Ligand: The choice of phosphine ligand is critical. For electron-rich alkenes, more electron-donating and bulky ligands like P(o-tol)₃ can improve reaction rates and yields. For electron-deficient alkenes like acrylates, PPh₃ is often sufficient.

  • Temperature: Heck reactions typically require higher thermal energy to promote the migratory insertion and β-hydride elimination steps, especially with less reactive aryl bromides compared to iodides.

  • Base: A non-nucleophilic organic base like Et₃N is commonly used to regenerate the catalyst without competing in side reactions. Inorganic bases like NaOAc or K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or NMP.

Conclusion and Future Directions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-Bromo-1,8-naphthyridin-2(1H)-one scaffold. The Suzuki, Sonogashira, and Heck reactions provide reliable and versatile pathways to introduce diverse aryl, alkynyl, and alkenyl substituents, respectively. The protocols and insights provided in this guide serve as a robust starting point for researchers in medicinal chemistry and drug development. Understanding the causality behind the choice of catalyst, base, and solvent allows for the logical optimization of these reactions, enabling the rapid synthesis of novel compound libraries for biological screening and the advancement of new therapeutic agents.

References

  • Chen, S., et al. (2012). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Chen, Y., et al. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry. Available at: [Link]

  • De Clercq, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

  • Lin, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Hofbeck, T., et al. (2016). Synthesis and characterization of naphthalimide-functionalized polynorbornenes. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Alencar, D., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Ahmad, I., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • Zahid, M. (2013). Synthesis and Characterization of Benzo-[1][20]-naphthyridine-4(1H). University of Rostock. Available at: [Link]

  • Gómez-Pérez, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Wang, D., & Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]

  • University of California, Irvine. The Suzuki Reaction. Available at: [Link]

  • Sharma, P., et al. (2022). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Available at: [Link]

  • Al-dujaili, J., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Reddy, B., et al. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]

  • Gallego, G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • Al-Ostoot, F., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Available at: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

Sources

Application Note: Enhancing the Aqueous Solubility of 4-Bromo-1,8-naphthyridin-2(1H)-one via Strategic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its utility is often hampered by the poor aqueous solubility of key intermediates like 4-Bromo-1,8-naphthyridin-2(1H)-one, which complicates biological screening and formulation. This guide details two field-proven, strategic derivatization protocols designed to significantly enhance the solubility of this valuable scaffold. We present a robust N1-alkylation method to introduce a polar, flexible sidechain and a more advanced C4-amination via a copper-catalyzed cross-coupling to append an ionizable amino acid moiety. Each protocol is accompanied by a detailed, step-by-step workflow, characterization checkpoints, and a quantitative method for solubility assessment, providing researchers with a validated roadmap to overcome solubility challenges in drug development.

Introduction: The 1,8-Naphthyridine Scaffold and the Solubility Challenge

The 1,8-naphthyridine nucleus is a "privileged scaffold" in drug discovery, recognized for its versatile biological activities, which span antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] This broad therapeutic potential makes derivatives of 1,8-naphthyridine highly sought after. A critical synthetic precursor, 4-Bromo-1,8-naphthyridin-2(1H)-one, provides essential reactive handles for molecular diversification.

However, a significant obstacle in the development of drug candidates based on this scaffold is its inherently low aqueous solubility. A related compound, 6-Bromo-1,8-naphthyridin-2(1H)-one, is documented as being insoluble in water.[3] This poor solubility can impede reliable biological evaluation, lead to inaccurate structure-activity relationship (SAR) data, and present formidable challenges for downstream formulation and in vivo studies.

Chemical modification, or derivatization, is a powerful strategy to address this issue. By introducing specific functional groups, one can favorably alter the physicochemical properties of a molecule to improve its interaction with aqueous media. This application note provides two distinct, validated protocols to derivatize 4-Bromo-1,8-naphthyridin-2(1H)-one, targeting two key reactive sites: the lactam nitrogen (N1) and the C4-brominated carbon.

Rationale for Derivatization Strategies

The primary goal is to increase aqueous solubility by either introducing polar, non-ionizable groups that can form hydrogen bonds with water or by adding ionizable groups that can exist as charged species at physiological pH. Our strategies target the two most accessible reactive sites on the parent molecule.

  • Strategy A: N1-Alkylation with a Polar, Flexible Chain. The acidic N-H proton of the lactam is readily deprotonated by a mild base, allowing for nucleophilic substitution on an alkyl halide. We have selected 1-bromo-2-(2-methoxyethoxy)ethane as the alkylating agent. This introduces a flexible ethylene glycol-type chain, which disrupts the planar crystal packing of the parent molecule and introduces ether oxygens capable of acting as hydrogen bond acceptors, thereby enhancing hydrophilicity.

  • Strategy B: C4-Substitution with an Ionizable Amino Acid. The C4-bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. We employ a modified Ullmann-type condensation to couple the scaffold with glycine, the simplest amino acid.[4][5] This is a highly effective strategy as it introduces both a carboxylic acid and an amino group. The carboxylic acid (pKa ~2-3) will be deprotonated and negatively charged at physiological pH (7.4), dramatically increasing solubility.

G

Figure 1: High-level workflow for the derivatization and analysis of 4-Bromo-1,8-naphthyridin-2(1H)-one.

Experimental Protocols

Protocol A: N1-Alkylation with 1-bromo-2-(2-methoxyethoxy)ethane

This protocol describes the derivatization at the N1 position to introduce a polar sidechain. The reaction is straightforward and generally high-yielding.

reagents [label=<

Reaction Scheme: N1-Alkylation

K₂CO₃, DMF 80 °C, 12 h

]; } }

Figure 2: Reaction scheme for the N1-alkylation of the parent compound.

3.1. Materials and Reagents

ReagentSupplierGradePart Number
4-Bromo-1,8-naphthyridin-2(1H)-oneCommercial>97%e.g., BLD-409109
1-Bromo-2-(2-methoxyethoxy)ethaneSigma-Aldrich98%441471
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificReagent GradeP208
N,N-Dimethylformamide (DMF), anhydrousAcros Organics99.8%, DriSolv327030010
Ethyl Acetate (EtOAc)VWR ChemicalsACS GradeBDH2023
HexanesVWR ChemicalsACS GradeBDH3142
Deionized WaterIn-houseType IN/A

3.2. Step-by-Step Procedure

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-1,8-naphthyridin-2(1H)-one (1.00 g, 4.44 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (0.92 g, 6.66 mmol, 1.5 equiv).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (20 mL) via syringe.

  • Add 1-bromo-2-(2-methoxyethoxy)ethane (0.68 mL, 4.88 mmol, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Causality Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates reaction completion. A typical mobile phase for TLC is 50% EtOAc in hexanes.

  • After cooling to room temperature, pour the reaction mixture into ice-cold deionized water (100 mL).

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 50 mL).

  • Dry the crude product under vacuum.

  • Self-Validation: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) to yield the pure N1-alkylated product. The formation of the N-alkylation product can be confirmed by the presence of new aliphatic signals in the 1H NMR spectrum.[6]

Protocol B: C4-Amination with Glycine (Ullmann-Type Condensation)

This protocol utilizes a copper(I)-catalyzed cross-coupling to displace the bromine at the C4 position with glycine, introducing an ionizable group.

reagents [label=<

Reaction Scheme: C4-Amination

Parent CompoundGlycine

CuI (10 mol%), L-Proline (20 mol%) K₂CO₃, DMSO, 90 °C, 24 h

]; } }

Figure 3: Reaction scheme for the C4-amination of the parent compound.

3.3. Materials and Reagents

ReagentSupplierGradePart Number
4-Bromo-1,8-naphthyridin-2(1H)-oneCommercial>97%e.g., BLD-409109
GlycineSigma-AldrichReagentPlus®, ≥99%G7126
Copper(I) Iodide (CuI)Sigma-Aldrich99.999% trace metals205540
L-ProlineSigma-Aldrich≥99% (TLC)P0380
Potassium Carbonate (K₂CO₃), anhydrousFisher ScientificReagent GradeP208
Dimethyl Sulfoxide (DMSO), anhydrousAcros Organics99.7%327040010
Dichloromethane (DCM)VWR ChemicalsACS GradeBDH2001
Methanol (MeOH)VWR ChemicalsACS GradeBDH4115

3.4. Step-by-Step Procedure

  • To a dry Schlenk tube, add 4-Bromo-1,8-naphthyridin-2(1H)-one (0.50 g, 2.22 mmol, 1.0 equiv), glycine (0.33 g, 4.44 mmol, 2.0 equiv), copper(I) iodide (42 mg, 0.22 mmol, 0.1 equiv), L-proline (51 mg, 0.44 mmol, 0.2 equiv), and potassium carbonate (0.61 g, 4.44 mmol, 2.0 equiv).

  • Causality Checkpoint: L-proline is used as a ligand to stabilize the copper catalyst and facilitate the coupling reaction, a common practice in modern Ullmann condensations.

  • Seal the tube, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMSO (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction by LC-MS. The desired product will have a mass corresponding to the loss of HBr and the addition of glycine.

  • After cooling, dilute the mixture with water (50 mL) and adjust the pH to ~3-4 with 1M HCl. This protonates the carboxylate, aiding in precipitation.

  • A precipitate will form. Filter the solid and wash with water.

  • Self-Validation: The crude product is often colored due to residual copper. Purify by silica gel chromatography using a mobile phase of 5-10% methanol in dichloromethane. The disappearance of the C-Br bond and the appearance of N-H and COOH signals in the IR and NMR spectra, along with the correct mass, will validate the product's identity.

Protocol: Kinetic Solubility Assessment

To quantitatively assess the improvement in solubility, a standardized kinetic solubility assay is performed. This method is suitable for early-stage drug discovery as it is high-throughput and requires minimal compound.[7][8][9]

4.1. Materials and Equipment

  • Test Compounds (Parent, Derivative A, Derivative B)

  • DMSO (ACS Grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, filter plates for separation)

  • Multichannel pipette

  • Plate shaker

  • Plate centrifuge with microplate rotor

  • HPLC-UV or LC-MS/MS system for quantification

4.2. Step-by-Step Procedure

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the parent compound and each derivative in 100% DMSO.

  • Assay Plate Preparation: In a 96-well polypropylene plate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final theoretical concentration of 200 µM with 2% DMSO.[7]

  • Equilibration: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[10]

  • Separation of Undissolved Solid:

    • Method 1 (Filtration): Place a 96-well filter plate (e.g., 0.45 µm pore size) on top of a clean collection plate. Transfer the contents of the assay plate to the filter plate and centrifuge to collect the filtrate.

    • Method 2 (Centrifugation): Centrifuge the assay plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitate. Carefully aspirate the supernatant for analysis.

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the DMSO stock solutions.[11][12]

  • Data Reporting: The measured concentration is reported as the kinetic solubility in µM or µg/mL.

Expected Results & Data Summary

The derivatization strategies are expected to yield a significant increase in the aqueous solubility of the 4-Bromo-1,8-naphthyridin-2(1H)-one scaffold.

Table 1: Physicochemical Properties and Expected Solubility

Compound IDStructureDerivatization StrategyKey Feature AddedExpected Kinetic Solubility (µM)
Parent 4-Bromo-1,8-naphthyridin-2(1H)-oneN/ANone< 10 (Poor)
Derivative A 4-Bromo-1-[2-(2-methoxyethoxy)ethyl]...N1-AlkylationPolar, flexible chain50 - 100 (Moderate)
Derivative B 4-(Carboxymethylamino)-1,8-naphthyridin...C4-AminationIonizable amino acid> 200 (High)

Rationale for Expected Outcomes:

  • The parent compound is planar and relatively lipophilic, leading to strong crystal lattice energy and poor solvation, hence low solubility.

  • Derivative A benefits from the disruption of planarity and the introduction of hydrogen bond acceptors, leading to a moderate solubility increase.

  • Derivative B is expected to show the most dramatic improvement. The carboxylate anion at pH 7.4 provides a formal charge, which leads to very strong, favorable interactions with polar water molecules, resulting in high aqueous solubility.

Conclusion

This application note provides two distinct and reliable protocols for the derivatization of 4-Bromo-1,8-naphthyridin-2(1H)-one to address its poor aqueous solubility. The N1-alkylation strategy offers a simple and effective method for moderate solubility enhancement, while the C4-amination with glycine provides a pathway to compounds with excellent solubility suitable for advanced preclinical development. The inclusion of a standardized kinetic solubility assay ensures that researchers can quantitatively validate the success of their chemical modifications. By applying these methods, drug development professionals can unlock the full therapeutic potential of the valuable 1,8-naphthyridine scaffold, accelerating the journey from discovery to clinical application.

References

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-WuXi. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • PubChem. (n.d.). 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-bromo-. National Center for Biotechnology Information. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Manera, C., et al. (2012). Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: An investigation of the 1,8-naphthyridin-2(1H)-one scaffold. European Journal of Medicinal Chemistry, 52, 284–294.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Al-Tel, T. H. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Online Journal of Case Studies, 1(5). [Link]

  • Petrusevska, G., et al. (2021). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Pharmaceutics, 13(9), 1369.
  • Zhang, H., et al. (2019). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Catalysts, 9(10), 841.
  • Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides. [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]

  • Mondal, B., & Sengupta, P. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 12(3), 268. [Link]

  • Ukita, T., et al. (1995). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 38(14), 2601-2608. [Link]

  • D'Ambrosio, G., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6842. [Link]

  • National Institutes of Health. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

Sources

Application Note: Quantitative Analysis of 4-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Chromatographic Methods and Validation for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the quantitative analysis of 4-Bromo-1,8-naphthyridin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this compound is critical for process monitoring, quality control, and stability testing in the drug development pipeline. We present robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to deliver reliable and reproducible results. The causality behind experimental choices is explained, and a comprehensive method validation protocol, grounded in International Council for Harmonisation (ICH) guidelines, is detailed to ensure data integrity and regulatory compliance.[3][4]

Introduction and Analytical Strategy

4-Bromo-1,8-naphthyridin-2(1H)-one is a foundational scaffold in medicinal chemistry. Its precise measurement is non-negotiable for ensuring the quality and consistency of downstream active pharmaceutical ingredients (APIs). The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the purpose of the measurement (e.g., purity assessment vs. trace impurity analysis).

This guide focuses on the two most powerful and widely applicable techniques for this analyte: HPLC-UV for routine quantification and purity analysis, and LC-MS/MS for high-sensitivity applications and analysis in complex biological or environmental matrices.[5] A discussion on the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) is also included to provide a comprehensive overview. The overall workflow for method selection and validation is outlined below.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Start Define Analytical Goal (Purity, Trace Analysis, etc.) SamplePrep Sample Preparation (Dissolution, Extraction) Start->SamplePrep MethodSelect Select Primary Method (HPLC, LC-MS/MS) SamplePrep->MethodSelect Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) MethodSelect->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validation Validation Criteria Met? Robustness->Validation Validation->Optimization No Routine Routine Sample Analysis Validation->Routine Yes Reval Revalidation Required Routine->Reval If Method or Sample Changes

Figure 1: General workflow for analytical method development and validation.

Analyte Properties and Sample Preparation

A critical first step in method development is understanding the analyte's physicochemical properties. 4-Bromo-1,8-naphthyridin-2(1H)-one is noted to be insoluble in water, a characteristic that dictates the choice of diluents and extraction solvents.[1] Its polar aromatic structure makes it an ideal candidate for reversed-phase chromatography.

Protocol 1: Standard and Sample Stock Solution Preparation

  • Objective: To prepare a concentrated, homogenous stock solution for creating calibration standards and spiking samples.

  • Solvent Selection Rationale: Due to its aqueous insolubility, a polar aprotic organic solvent is required. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are suitable choices. Acetonitrile is often preferred for chromatographic applications as it is a common mobile phase component.

  • Procedure:

    • Accurately weigh approximately 10 mg of 4-Bromo-1,8-naphthyridin-2(1H)-one reference standard into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of acetonitrile (or DMSO).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.

  • Storage: Store the stock solution at 2-8°C, protected from light. Stability of the analytical solution should be established during method validation.[6]

For complex matrices, a more involved sample preparation such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone technique for routine quantification due to its robustness, reliability, and cost-effectiveness.[9] The method separates the analyte from impurities based on its partitioning between a non-polar stationary phase and a polar mobile phase.

3.1. Principle and Causality

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its versatility and strong retentivity for moderately polar to non-polar aromatic compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase Modifier: A small amount of acid (e.g., 0.1% phosphoric acid or trifluoroacetic acid) is added to the mobile phase.[9][10] This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, ensuring a consistent retention time and sharp, symmetrical peak shapes.

  • Detection: The naphthyridinone core contains a strong chromophore, making it readily detectable by UV-Vis spectroscopy. A wavelength is chosen at or near the absorbance maximum (λmax) to ensure maximum sensitivity.

3.2. Detailed HPLC-UV Protocol

MobilePhase Prepare Mobile Phase (ACN/Water/Acid) Equilibrate Equilibrate HPLC System (Stable Baseline) MobilePhase->Equilibrate Standard Prepare Calibration Standards (from Stock Solution) Inject Inject Standards & Samples Standard->Inject Sample Prepare Test Sample (Dilute in Mobile Phase) Sample->Inject Equilibrate->Inject Integrate Integrate Peak Area Inject->Integrate CalCurve Generate Calibration Curve (Area vs. Concentration) Integrate->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Figure 2: Workflow for the HPLC-UV quantitative analysis.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reference Standard: 4-Bromo-1,8-naphthyridin-2(1H)-one (≥98% purity).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: HPLC-grade acetonitrile, phosphoric acid, and water.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Elution Mode Isocratic: 60:40 (Acetonitrile:Water) or Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV-Vis at 254 nm (or λmax determined by DAD)
Diluent Mobile Phase

Procedure:

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution (Protocol 1) with the mobile phase to cover the expected concentration range of the test samples (e.g., 1-100 µg/mL).[9]

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject a blank (diluent), followed by the calibration standards in triplicate, and then the test samples.

  • Data Processing: Integrate the peak area of the analyte. Plot a graph of the mean peak area versus concentration for the standards. Perform a linear regression to obtain the calibration curve and correlation coefficient (r²). Calculate the concentration of the analyte in the test samples using the regression equation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining low-level impurities or quantifying the analyte in complex biological matrices, LC-MS/MS is the method of choice.[11]

4.1. Principle and Causality

  • Separation: The LC setup is similar to the HPLC-UV method. However, volatile mobile phase modifiers like formic acid or ammonium formate are used instead of non-volatile acids like phosphoric acid, which are incompatible with mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules.[12] Given the nitrogen atoms in the heterocyclic rings, the molecule is expected to readily protonate, making positive ion mode ([M+H]+) the logical choice.

  • Mass Analysis: The technique uses tandem mass spectrometry, typically in Selected Reaction Monitoring (SRM) mode.

    • The first quadrupole (Q1) is set to select only the precursor ion (the protonated molecule, [M+H]+).

    • The selected ion is fragmented in the collision cell (q2).

    • The second quadrupole (Q3) is set to select only a specific, stable fragment ion (product ion).

  • Rationale: This SRM transition (precursor → product) is highly specific to the analyte, effectively eliminating background noise and matrix interference, leading to significantly lower limits of detection.[11]

4.2. Detailed LC-MS/MS Protocol The molecular formula of 4-Bromo-1,8-naphthyridin-2(1H)-one is C₈H₅BrN₂O. The monoisotopic mass is approximately 223.96 Da. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will exhibit a characteristic doublet pattern. The protonated molecule [M+H]⁺ will appear at m/z ~224.96 and ~226.96 . This isotopic signature is a powerful tool for confirming the identity of the analyte.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • LC conditions as per the HPLC method, but with a volatile buffer (e.g., 0.1% formic acid in both water and acetonitrile).

Mass Spectrometer Conditions (Hypothetical):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
SRM Transition 1 m/z 224.96 → [Product Ion 1]
SRM Transition 2 m/z 226.96 → [Product Ion 2]
Collision Energy To be optimized empirically

*Note: Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan. Plausible fragments could result from the loss of CO (m/z 196.96/198.96) or HBr (m/z 144.05).

Procedure:

  • Method Optimization: Infuse a standard solution of the analyte into the mass spectrometer to optimize source parameters and determine the most abundant and stable product ions for the SRM transitions.

  • Sample Preparation: Prepare calibration standards and samples as in the HPLC-UV method, potentially including an internal standard for improved accuracy. For complex matrices, perform an extraction (LLE or SPE).[13]

  • Analysis and Quantification: Acquire data using the optimized SRM transitions. Quantification is based on the peak area ratio of the analyte to the internal standard versus concentration.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[14] For 4-Bromo-1,8-naphthyridin-2(1H)-one, its applicability may be limited. The presence of the lactam functional group and its relatively high molecular weight may result in poor volatility, potentially requiring high inlet temperatures that could cause thermal degradation.[15]

  • Expert Insight: Direct injection of this analyte onto a GC system is likely to result in poor peak shape and low response. Chemical derivatization to block the polar N-H group (e.g., silylation) could be explored to increase volatility, but this adds complexity to the sample preparation. Therefore, GC-MS is not recommended for routine quantification but may be useful for identifying more volatile, related impurities.[16][17]

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[18][19] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[4]

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interfering peaks from diluent or placebo at the analyte's retention time. Peak purity should pass if using a DAD.[9]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.[9][20]
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% - 102.0% for spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicates at 100% concentration. Intermediate Precision: %RSD ≤ 2.0% when results are compared across different days, analysts, or instruments.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N ≥ 10. Precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).[3][11]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.No significant change in results with minor variations in flow rate (±5%), column temperature (±2°C), or mobile phase composition (±2%).

References

  • Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage - The Royal Society of Chemistry.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online - Fisher Scientific.
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC - NIH.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-3-hydroxy-2-naphthoic Acid - Benchchem.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications - MDPI.
  • GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air - IRIS-AperTO.
  • (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives - ResearchGate.
  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - NIH.
  • Environmental analysis of polar and non-polar Polycyclic Aromatic Compounds in airborne particulate matter, settled dust and soot: Part I: Sampling and sample preparation | Request PDF - ResearchGate.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent.
  • Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions - Semantic Scholar.
  • Analytical method validation: A brief review.
  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study..
  • A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one. As a key intermediate in the development of novel therapeutics, including selective cannabinoid-2 receptor agonists, a clean and efficient synthesis of this scaffold is paramount.[1] This guide, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis.

I. Troubleshooting Guide: Addressing Common Synthetic Hurdles

The synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one typically proceeds via the electrophilic bromination of the parent 1,8-naphthyridin-2(1H)-one. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This section addresses the most common issues observed in the laboratory.

Problem 1: Low Yield of the Desired 4-Bromo Isomer and Presence of Multiple Products.

Symptoms:

  • Complex crude reaction mixture observed by TLC or LC-MS.

  • The isolated yield of 4-Bromo-1,8-naphthyridin-2(1H)-one is significantly lower than expected.

  • NMR analysis of the crude product shows multiple sets of aromatic signals.

Root Cause Analysis:

The 1,8-naphthyridin-2(1H)-one ring system has several positions susceptible to electrophilic attack. The directing effects of the lactam functionality and the pyridine nitrogen atom can lead to the formation of various regioisomers. The primary cause of a low yield of the desired 4-bromo isomer is often a lack of regioselectivity in the bromination reaction.

DOT Diagram: Regioselectivity in the Bromination of 1,8-naphthyridin-2(1H)-one

G cluster_0 Starting Material cluster_1 Brominating Agent cluster_2 Potential Products 1,8-naphthyridin-2(1H)-one 1,8-naphthyridin-2(1H)-one Bromine Br2 or NBS 1,8-naphthyridin-2(1H)-one->Bromine Electrophilic Aromatic Substitution Product_4_Bromo 4-Bromo-1,8-naphthyridin-2(1H)-one (Desired Product) Bromine->Product_4_Bromo Attack at C4 Product_6_Bromo 6-Bromo-1,8-naphthyridin-2(1H)-one (Isomeric Impurity) Bromine->Product_6_Bromo Attack at C6

Caption: Regioselectivity of bromination.

Solutions and Protocols:

To enhance the regioselectivity for the 4-position, careful control of reaction conditions is crucial.

Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)

  • Rationale: NBS is a milder source of electrophilic bromine compared to liquid bromine (Br₂) and can offer better control over the reaction, minimizing over-bromination and side reactions.[2]

  • Step-by-Step Methodology:

    • Dissolve 1,8-naphthyridin-2(1H)-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Solvent DMF or ChloroformGood solubility for the starting material.
Temperature 0 °CLow temperature favors kinetic control and can improve regioselectivity.
Equivalents of NBS 1.05 equivalentsA slight excess ensures complete consumption of the starting material without promoting over-bromination.
Problem 2: Formation of Di- and Poly-brominated Byproducts.

Symptoms:

  • Mass spectrometry analysis of the crude product shows peaks corresponding to the addition of two or more bromine atoms.

  • Difficulty in separating the desired mono-brominated product from higher-brominated impurities by column chromatography due to similar polarities.

Root Cause Analysis:

The 1,8-naphthyridin-2(1H)-one ring is activated towards electrophilic substitution. If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time), over-bromination can occur, leading to the formation of di- and even tri-brominated species. The bromination of a related compound, 2-methyl-1,8-naphthyridine, is known to produce dibrominated byproducts.[2]

DOT Diagram: Over-bromination Pathway

G Start 1,8-naphthyridin-2(1H)-one MonoBromo 4-Bromo-1,8-naphthyridin-2(1H)-one (Desired Product) Start->MonoBromo + 1 eq. Br+ DiBromo Di-bromo-1,8-naphthyridin-2(1H)-one (Over-bromination Product) MonoBromo->DiBromo + excess Br+ PolyBromo Poly-brominated Species DiBromo->PolyBromo + excess Br+

Caption: Pathway to over-bromination.

Solutions and Protocols:

The key to preventing over-bromination is precise control over the stoichiometry of the brominating agent and the reaction conditions.

  • Precise Stoichiometry: Use no more than 1.05 equivalents of the brominating agent. Carefully weigh the reagents to ensure accuracy.

  • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture at any given time.

  • Low Temperature: Perform the reaction at 0 °C or even lower temperatures (-20 °C) to reduce the reaction rate and improve selectivity for mono-bromination.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Problem 3: Presence of 4-Hydroxy-1,8-naphthyridin-2(1H)-one as a Byproduct.

Symptoms:

  • A more polar spot is observed on the TLC plate compared to the starting material and the desired product.

  • Mass spectrometry analysis shows a peak corresponding to the molecular weight of the hydroxylated product.

  • The presence of a broad singlet in the ¹H NMR spectrum, indicative of a hydroxyl proton.

Root Cause Analysis:

The C-Br bond in the product can be susceptible to hydrolysis, especially if the work-up or purification conditions are basic or if water is present at elevated temperatures. The bromine at the 4-position is activated towards nucleophilic substitution.

Solutions and Protocols:

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to the extent possible. Use dry solvents and glassware.

  • Neutral or Acidic Work-up: During the work-up, avoid using strong bases. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and perform the extraction quickly at low temperatures. An acidic work-up is generally safer to prevent hydrolysis.

  • Purification Considerations: When performing column chromatography, ensure the silica gel is neutral. Avoid using solvent systems containing strong bases like ammonia in methanol for extended periods.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one?

The most direct route is the bromination of 1,8-naphthyridin-2(1H)-one. This starting material can be synthesized via several methods, with the Friedländer annulation being a common and effective approach.[3][4][5]

Q2: Can I use liquid bromine (Br₂) instead of NBS?

While Br₂ can be used, it is a more aggressive brominating agent and can lead to a higher degree of over-bromination and the formation of multiple isomers.[6] NBS is generally recommended for better control and selectivity.[2] If using Br₂, it is crucial to use it in a non-polar solvent and at low temperatures with very slow addition.

Q3: My reaction is very slow at 0 °C. Can I warm it up?

Warming the reaction can increase the rate but may also decrease the regioselectivity and promote over-bromination. It is advisable to first ensure that the starting materials are of high purity and that the solvent is appropriate. If the reaction is still slow, a slight increase in temperature to room temperature can be attempted, but with very careful monitoring.

Q4: How can I effectively purify the final product?

Column chromatography on silica gel is the most common method for purifying 4-Bromo-1,8-naphthyridin-2(1H)-one. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol or ethyl acetate, is often effective in separating the desired product from less polar impurities (like di-brominated species) and more polar impurities (like the hydrolyzed product). Recrystallization from a suitable solvent system can also be an effective final purification step.

Q5: Are there any safety precautions I should be aware of?

  • Brominating Agents: Both NBS and Br₂ are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: The organic solvents used in the synthesis and purification are flammable and may be harmful. Avoid inhalation and contact with skin.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

III. References

  • Bojilova, A., & Nikolova, S. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molbank, 2024(1), m1914. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 19997-20007. [Link]

  • El-Maghraby, A. A., et al. (2015). One-pot synthesis of annulated 1,8-naphthyridines. Monatshefte für Chemie - Chemical Monthly, 146(5), 847-852. [Link]

  • Smith, C. D., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(15), 3615-3620. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4988. [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28054. [Link]

  • Manera, C., et al. (2009). Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry, 52(13), 3665-3677. [Link]

  • U.S. Patent No. 4,003,907. (1977). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride. Google Patents.

  • Chen, Y., et al. (2009). A convenient one-pot synthesis of 1,8-naphthyridones. Tetrahedron Letters, 50(31), 4527-4529. [Link]

  • Al-Tel, T. H. (2006). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry, 43(5), 1357-1360. [Link]

  • Mogilaiah, K., et al. (2007). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(4), 704-707. [Link]

  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

  • Khan, I., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. [Link]

  • Gou, G., et al. (2014). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Chinese Journal of Applied Chemistry, 31(11), 1268-1272. [Link]

  • Richardson, S. C., et al. (2018). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. MedChemComm, 9(10), 1662-1672. [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 19997-20007. [Link]

  • Chen, J., et al. (2015). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. [Link]

  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 29). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). Ch18 2021 Electrophilic Aromatic Substitution Students. [Link]

Sources

Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of electron-deficient heterocycles. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Protodeboronation, the undesired cleavage of the C–B bond of the organoboron reagent and its replacement with a C–H bond, is a frequent and frustrating side reaction in Suzuki couplings.[1][2][3][4] This is particularly prevalent when working with electron-deficient heteroaromatic halides like bromo-naphthyridines, as the reaction conditions required to activate the C-Br bond can often promote the degradation of the boronic acid coupling partner.

This guide is structured to help you diagnose the root cause of protodeboronation in your specific system and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding protodeboronation in the context of bromo-naphthyridine Suzuki couplings.

Q1: What is protodeboronation and why is it a problem with my bromo-naphthyridine substrate?

A: Protodeboronation is a side reaction that consumes your boronic acid or ester, replacing the boron moiety with a hydrogen atom.[1] This leads to the formation of a de-borylated arene or heteroarene byproduct and, consequently, a lower yield of your desired coupled product. Bromo-naphthyridines are electron-deficient, which often necessitates more forcing reaction conditions (e.g., stronger bases, higher temperatures) to facilitate the rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond.[5][6] These very conditions, however, can accelerate the rate of protodeboronation of the boronic acid coupling partner.[2][3][4]

Q2: I'm seeing a significant amount of the debrominated naphthyridine starting material. Is this related to protodeboronation?

A: While both result in undesired byproducts, they are distinct pathways. The formation of debrominated naphthyridine (hydrodebromination) is a side reaction of the aryl halide, whereas protodeboronation is a decomposition pathway of the boronic acid. However, they can be indirectly related. If your boronic acid is rapidly decomposing via protodeboronation, the concentration of the active nucleophile in the reaction is reduced. This can slow down the desired catalytic cycle, allowing more time for competing side reactions like hydrodebromination of the bromo-naphthyridine to occur.

Q3: Can the choice of boronic acid versus a boronic ester affect the rate of protodeboronation?

A: Absolutely. Boronic acids are generally more susceptible to protodeboronation than their ester counterparts, such as pinacol (Bpin) esters.[7] An effective strategy to combat protodeboronation is to use boronic acid derivatives that act as "slow-release" sources of the boronic acid.[1][8] These include N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates.[1][8][9] These derivatives exhibit greater stability under basic reaction conditions and hydrolyze in situ to generate a low concentration of the free boronic acid, which can then participate in the catalytic cycle. This minimizes the time the reactive boronic acid is exposed to conditions that favor protodeboronation.[1][8]

Q4: How does the choice of base influence protodeboronation?

A: The base is a critical factor and its choice is a delicate balance. A base is required to activate the boronic acid for transmetalation.[6][9] However, strong bases, particularly in the presence of water, are known to catalyze protodeboronation.[2][3][4][10] The general trend is that stronger bases (e.g., NaOH, KOH) can lead to higher rates of protodeboronation compared to milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For challenging couplings, anhydrous conditions using a base like K₃PO₄ can sometimes be beneficial to suppress this side reaction.[11]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Protodeboronation

If you are observing low yields and significant protodeboronation byproducts, this guide will walk you through a logical troubleshooting process.

Step 1: Initial Diagnosis and Reaction Setup Review

Before making significant changes, it's crucial to ensure your standard laboratory practices are sound.

  • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen can lead to the formation of palladium black and other side reactions, including homocoupling of the boronic acid, which can complicate your analysis.[11]

  • Solvent Degassing: Solvents, including any water used in the reaction, must be rigorously degassed. Dissolved oxygen is a common culprit for reaction failure.[11]

  • Reagent Purity: Verify the purity of your bromo-naphthyridine, boronic acid/ester, and other reagents. Impurities can inhibit the catalyst.

Step 2: Optimizing the Core Reaction Parameters

The interplay between the base, solvent, and temperature is the first area to address.

2.1 Base and Solvent Selection

The choice of base and solvent system is highly interdependent. Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[12] Often, a mixture with water is employed to help dissolve the inorganic base.[5][12][13]

Initial Recommendation: Start with a milder base. While strong bases might seem necessary for the electron-deficient naphthyridine, they are often too harsh for the boronic acid.

Base Typical Solvent System Considerations
K₂CO₃Dioxane/Water (4:1)A good starting point for many Suzuki couplings.
Cs₂CO₃Dioxane/Water (4:1)More soluble than K₂CO₃, can sometimes be more effective at lower temperatures.
K₃PO₄Toluene or Dioxane (anhydrous or with minimal water)A strong but often less nucleophilic base, useful for suppressing protodeboronation.[11]

Troubleshooting Workflow:

G start High Protodeboronation Observed base_check Current Base? start->base_check strong_base Using Strong Base (e.g., NaOH, KOH) base_check->strong_base Yes mild_base Using Mild Base (e.g., K2CO3) base_check->mild_base No switch_mild Switch to Milder Base (K2CO3 or Cs2CO3) strong_base->switch_mild try_k3po4 Try K3PO4 (often with less water) mild_base->try_k3po4 temp_check Review Temperature switch_mild->temp_check try_k3po4->temp_check high_temp > 100 °C temp_check->high_temp Yes low_temp < 100 °C temp_check->low_temp No reduce_temp Lower Temperature (e.g., 80 °C) high_temp->reduce_temp ligand_check Proceed to Ligand & Catalyst Optimization low_temp->ligand_check reduce_temp->ligand_check

Caption: Troubleshooting workflow for base and temperature.

2.2 Temperature Control

Higher temperatures accelerate all reactions, including protodeboronation. If your coupling is sluggish, the temptation is to increase the heat. However, a more effective strategy is often to find a more active catalyst system that operates at a lower temperature.

Recommendation: Aim for the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C). If you are using a high-boiling solvent like DMF, be particularly cautious about excessive heat.[12]

Step 3: Advanced Troubleshooting - Catalyst and Ligand Selection

If optimizing the base and temperature is insufficient, the next step is to focus on the palladium source and its coordinating ligand. The ligand plays a crucial role in dictating the reactivity and stability of the catalyst.[6][9]

3.1 The Double-Edged Sword of Bulky Ligands

For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often employed.[6][11] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[6] However, recent research has shown that some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[2][4]

Causality: The proposed mechanism involves the formation of a palladium(II) complex that actively participates in the C-B bond cleavage.[2] Therefore, while a bulky ligand might be necessary to get the catalytic cycle to turn over with the bromo-naphthyridine, it may also be contributing to the destruction of the boronic acid.

Ligand Screening Recommendations:

Ligand Class Examples When to Use Potential Pitfall
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosFor difficult oxidative additions with bromo-naphthyridines.Can accelerate protodeboronation.[2][4]
Bidentate Phosphines dppf, XantphosCan provide catalyst stability.May be less active for challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SImesHighly active and can be an alternative to phosphines.Stability and activity can be substrate-dependent.
3.2 Protecting the Boronic Acid

As mentioned in the FAQs, modifying the boronic acid itself is a powerful strategy.

Protocol: In Situ Slow Release of Boronic Acid using a MIDA Boronate

This protocol is adapted from established procedures for unstable boronic acids.[8]

  • Reagents:

    • Bromo-naphthyridine (1.0 equiv)

    • Aryl-MIDA boronate (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (3.0 equiv)

    • Degassed Toluene/Water (9:1)

  • Procedure:

    • To a dry reaction flask under inert atmosphere, add the bromo-naphthyridine, aryl-MIDA boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS or TLC. The slow hydrolysis of the MIDA boronate will maintain a low, steady concentration of the active boronic acid, favoring the Suzuki coupling over protodeboronation.

G cluster_0 Reaction Conditions cluster_1 Catalytic Cycle cluster_2 Side Reaction MIDA Aryl-MIDA Boronate (Stable Reservoir) BoronicAcid Aryl-B(OH)2 (Low Concentration) MIDA->BoronicAcid Slow Hydrolysis Suzuki Desired Suzuki Coupling (Product Formation) BoronicAcid->Suzuki Fast Protodeboronation Protodeboronation (Byproduct) BoronicAcid->Protodeboronation Slow (Minimized)

Caption: MIDA boronates favor the desired reaction pathway.

Summary and Key Takeaways

Successfully performing Suzuki reactions on bromo-naphthyridines in the face of protodeboronation requires a multi-faceted approach. There is no single "magic bullet" condition, and optimization is key.

  • Start Mild: Begin with milder bases (K₂CO₃, K₃PO₄) and the lowest feasible temperature.

  • Protect the Nucleophile: The use of more stable boronic esters (pinacol, MIDA) or trifluoroborates is one of the most effective strategies to combat protodeboronation.[1][8][9]

  • Choose Ligands Wisely: Be aware that while bulky, electron-rich ligands are powerful for activating the bromo-naphthyridine, they may also accelerate the undesired protodeboronation.[2][4] A screening of different ligand classes may be necessary.

  • Maintain Rigorous Technique: Never underestimate the importance of an inert atmosphere and properly degassed solvents.

By systematically applying these principles and troubleshooting steps, you can significantly improve the outcome of your challenging bromo-naphthyridine Suzuki couplings.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. National Institutes of Health. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. National Institutes of Health. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. University of Liverpool. [Link]

Sources

Technical Support Center: Degradation Pathways of Brominated Naphthyridinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with brominated naphthyridinone compounds. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work on the degradation pathways of these molecules. As these compounds are often investigated for their therapeutic potential, understanding their stability and degradation is critical for drug development and regulatory compliance.[1][2]

Introduction: The Chemical Landscape of Brominated Naphthyridinones

Brominated naphthyridinone compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry.[1] The naphthyridinone core, a bicyclic aromatic system containing two nitrogen atoms, provides a rigid scaffold for designing molecules with specific biological activities. The introduction of bromine atoms onto this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3]

However, the presence of both a complex heterocyclic system and halogen substituents introduces specific challenges in predicting and analyzing degradation pathways. This guide is designed to provide a foundational understanding of the potential degradation mechanisms and to offer practical solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your forced degradation studies of brominated naphthyridinone compounds.

Unexpected or No Degradation Observed Under Acidic/Basic Hydrolysis

Question: I am performing forced hydrolysis on my brominated naphthyridinone compound using 0.1 M HCl and 0.1 M NaOH, but I am seeing minimal to no degradation, even after prolonged incubation at elevated temperatures. Is the naphthyridinone ring particularly stable?

Answer:

Yes, the naphthyridinone ring system, being aromatic, is generally stable.[4] However, the lack of degradation could be due to several factors:

  • Insufficient Stress Conditions: While 0.1 M acid and base are standard starting points, some heterocyclic systems require more forcing conditions to induce degradation.[5] It is recommended to incrementally increase the concentration of the acid or base (e.g., to 1 M) or the temperature.[6]

  • Solubility Issues: Poor solubility of your compound in the aqueous acidic or basic solution can limit its exposure to the hydrolytic environment. Consider the use of a co-solvent (e.g., methanol, acetonitrile) to ensure complete dissolution. However, be mindful that the co-solvent itself could influence the degradation pathway.

  • Positional Stability of the Bromine Atom: The electronic effect of the bromine atom and other substituents on the ring can influence the susceptibility of the amide bond in the naphthyridinone ring to hydrolysis. Depending on its position, it could either activate or deactivate the ring towards nucleophilic attack.[7][8]

Troubleshooting Steps:

  • Increase Stress Conditions:

    • Gradually increase the acid/base concentration to 0.5 M or 1 M.

    • Increase the temperature in increments of 10°C, not exceeding 80-90°C to avoid overly aggressive degradation.

  • Improve Solubility:

    • Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., methanol or acetonitrile) and then dilute it into the acidic or basic medium. Ensure the final concentration of the organic solvent is kept to a minimum to avoid significant changes in the reaction medium.

  • Extended Reaction Time:

    • If solubility is a concern even with co-solvents, consider extending the reaction time and using techniques like sonication to enhance dissolution and reaction.

Observation of Debrominated Species in Photostability Studies

Question: During my photostability experiments, I am observing the formation of a product with a mass corresponding to the loss of a bromine atom. Is this a common degradation pathway?

Answer:

Yes, photolytic debromination is a well-documented degradation pathway for brominated aromatic compounds.[9] The energy from the light source can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of a radical intermediate, which can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product.

Causality:

  • Carbon-Bromine Bond Lability: The C-Br bond is often one of the weaker bonds in the molecule and can be susceptible to cleavage upon exposure to UV or visible light.

  • Solvent Effects: The solvent used in the photostability study can influence the rate and pathway of degradation. Protic solvents can serve as a source of hydrogen for the radical intermediate.

Protocol for Confirmation:

  • Control Experiments: Run a control experiment in the dark at the same temperature to rule out thermal degradation as the cause of debromination.

  • LC-MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion and the suspected debrominated product. The fragmentation patterns should be consistent with the proposed structures.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the degradation product to confirm its elemental composition.

Complex Mixture of Products from Oxidative Degradation

Question: After treating my brominated naphthyridinone compound with hydrogen peroxide, I see a complex mixture of degradation products in my chromatogram, making it difficult to identify the major pathways. What could be the reason for this?

Answer:

Oxidative degradation can be complex and can lead to multiple reaction pathways, especially with a molecule containing multiple potential sites for oxidation.

  • N-Oxidation: The nitrogen atoms in the naphthyridinone ring are susceptible to oxidation, forming N-oxides.

  • Aromatic Hydroxylation: The aromatic rings can be hydroxylated, and the position of hydroxylation will be influenced by the existing substituents.[10]

  • Side-Chain Oxidation: If your molecule has alkyl side chains, these can also be oxidized.

  • Ring Opening: Under harsh oxidative conditions, the aromatic ring system itself can be cleaved.[11]

Strategies for Simplification and Analysis:

  • Milder Oxidizing Agents: Instead of hydrogen peroxide, consider using milder oxidizing agents or reducing the concentration and temperature of the reaction.

  • Time-Course Study: Analyze samples at different time points to identify the initial degradation products before they undergo further reactions.

  • Preparative Chromatography: If a major degradation product is observed, consider using preparative HPLC to isolate it for structural elucidation by NMR.[12]

  • LC-MS with High-Resolution MS: This is a powerful tool for identifying the elemental composition of the various degradation products, which can provide clues to their structures.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for brominated naphthyridinone compounds?

Based on the chemical structure, the following degradation pathways are most plausible:

  • Hydrolysis: Cleavage of the amide bond in the naphthyridinone ring, leading to a carboxylic acid and an amino-pyridine derivative. This is more likely to occur under strong acidic or basic conditions.

  • Oxidation: Formation of N-oxides on the pyridine nitrogen atoms and hydroxylation of the aromatic rings are common oxidative degradation pathways.[10]

  • Photodegradation: Debromination is a likely photolytic degradation pathway. Ring isomerization or rearrangement may also occur upon exposure to light.

  • Reductive Dehalogenation: The bromine substituent can be removed via reductive dehalogenation, especially in the presence of reducing agents or certain catalysts.[9]

Q2: How does the position of the bromine atom affect the degradation profile?

The position of the bromine atom can significantly influence the electronic properties of the aromatic system and thus its susceptibility to degradation.[7]

  • Electron-Withdrawing Effects: A bromine atom can have an electron-withdrawing inductive effect, which can influence the reactivity of the ring.[8]

  • Steric Hindrance: The position of the bromine atom can sterically hinder the approach of reactants to certain parts of the molecule.

Q3: What analytical techniques are best suited for studying the degradation of these compounds?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and for quantifying the extent of degradation.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the degradation products, which is the first step in their structural elucidation.[12]

  • Tandem Mass Spectrometry (LC-MS/MS): Provides fragmentation data that can help in the structural characterization of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for the definitive structural elucidation of isolated degradation products.[13]

Q4: Are there any specific safety precautions I should take when handling brominated naphthyridinone compounds and their degradation products?

Yes, as with any chemical research, proper safety precautions are paramount:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood, especially when working with volatile organic solvents or when heating solutions.

  • Toxicity of Degradation Products: Be aware that the degradation products may have different toxicological profiles than the parent compound. Handle all degradation mixtures with care.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on brominated naphthyridinone compounds. These protocols are based on general principles and should be adapted to the specific properties of your compound.

Protocol 1: Forced Hydrolysis
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of your brominated naphthyridinone compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare 0.1 M and 1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Experimental Setup:

    • In separate, clearly labeled vials, add an aliquot of the stock solution to the acidic and basic solutions to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Include a control sample where the stock solution is added to the same volume of purified water.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[15]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of your compound.

    • Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂).

  • Experimental Setup:

    • In a vial, add an aliquot of the stock solution to the hydrogen peroxide solution to achieve a final drug concentration of approximately 0.1 mg/mL.

    • Prepare a control sample with the drug in water.

  • Incubation:

    • Keep the vials at room temperature and protected from light for a defined period, with regular monitoring.

  • Sample Analysis:

    • Analyze the samples at various time points by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Prepare a solution of your compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 0.1 mg/mL.

  • Experimental Setup:

    • Place the solution in a photostability chamber that provides controlled light exposure (e.g., a combination of UV and visible light as per ICH Q1B guidelines).

    • Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

  • Exposure:

    • Expose the samples to a specified light intensity and duration.

  • Sample Analysis:

    • Analyze the exposed and dark control samples by HPLC at various time points.

Visualizations

Hypothetical Degradation Pathways of a Brominated Naphthyridinone

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light) Parent Brominated Naphthyridinone Hydrolysis_Product Ring-Opened Product (Carboxylic Acid + Amino-Pyridine) Parent->Hydrolysis_Product Amide Cleavage N_Oxide N-Oxide Parent->N_Oxide N-Oxidation Hydroxylated Hydroxylated Product Parent->Hydroxylated Aromatic Hydroxylation Debrominated Debrominated Product Parent->Debrominated C-Br Cleavage

Caption: Potential degradation pathways of brominated naphthyridinone compounds.

Experimental Workflow for Forced Degradation Studies

Experimental_Workflow Start Start: Brominated Naphthyridinone Compound Stress Forced Degradation (Acid, Base, H₂O₂, Light, Heat) Start->Stress Sampling Time-Point Sampling & Neutralization/Quenching Stress->Sampling Analysis Analysis: - HPLC-UV (Quantification) - LC-MS (Identification) Sampling->Analysis Characterization Structure Elucidation (if necessary): - HRMS - LC-MS/MS - Isolation & NMR Analysis->Characterization Unknown Peaks > Threshold Report Report: Degradation Profile & Pathway Identification Analysis->Report Known Peaks/No Degradation Characterization->Report

Caption: General workflow for forced degradation studies.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Dehalogenation of aromatic compounds. Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. PubMed Central. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. PubMed. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Photocatalytic degradation of flumequine by N-doped TiO 2 catalysts under simulated sunlight. Environmental Engineering Research. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ACS Publications. Available at: [Link]

  • Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry. Available at: [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. PMC - NIH. Available at: [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. Available at: [Link]

  • Evidence for aromatic ring reduction in the biodegradation pathway of carboxylated naphthalene by a sulfate reducing consortium. PubMed. Available at: [Link]

  • Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. ResearchGate. Available at: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available at: [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]

  • A mild and efficient degradation of ring A of steroids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]

  • Enhancing Tetracycline Degradation through Nitrogen-Deficient G-C3N4/BiOCl Heterojunction with Upconversion Photocatalysis. Francis Academic Press. Available at: [Link]

  • Biodegradation of the Hexahydro-1,3,5-Trinitro-1,3,5-Triazine Ring Cleavage Product 4-Nitro-2,4-Diazabutanal by Phanerochaete chrysosporium. PMC - NIH. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]

  • AND 2,14][1][16]NAPHTHYRIDINES AND OXIDATION. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.

Synthetic Pathway Overview

The most common and reliable route to 4-Bromo-1,8-naphthyridin-2(1H)-one is a two-stage process. First, the 1,8-naphthyridin-2(1H)-one core is constructed via the Gould-Jacobs reaction. This involves the condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. The resulting naphthyridinone is then regioselectively brominated to yield the final product.

Synthetic_Pathway cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Electrophilic Bromination 2-Aminopyridine 2-Aminopyridine Intermediate_A Diethyl 2-((pyridin-2-ylamino)methylene)malonate 2-Aminopyridine->Intermediate_A Condensation (120-130 °C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_A Condensation (120-130 °C) Naphthyridinone 1,8-Naphthyridin-2(1H)-one Intermediate_A->Naphthyridinone Thermal Cyclization (e.g., Dowtherm A, ~250 °C) Final_Product 4-Bromo-1,8-naphthyridin-2(1H)-one Naphthyridinone->Final_Product Brominating Agent (e.g., NBS, Br2) in Acidic Medium

Caption: Overall synthetic route to 4-Bromo-1,8-naphthyridin-2(1H)-one.

Troubleshooting Guide

This section addresses specific problems you may encounter at each stage of the synthesis.

Stage 1, Part A: Condensation of 2-Aminopyridine with DEEM

This initial step forms the key intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate. While seemingly straightforward, several issues can arise.

Question 1: My reaction is sluggish, and I have a significant amount of unreacted 2-aminopyridine remaining even after prolonged heating. What is happening?

  • Potential Cause 1: Insufficient Temperature. The condensation reaction requires overcoming the activation energy for the nucleophilic attack of the amino group on DEEM and subsequent elimination of ethanol. Temperatures below 120 °C are often too low to drive the reaction to completion efficiently.

  • Solution 1: Ensure your reaction temperature is maintained between 120-130 °C. Use a high-boiling point solvent or, if running neat, ensure uniform heating with vigorous stirring.

  • Potential Cause 2: Impure Reagents. 2-aminopyridine can oxidize over time, appearing as dark-colored crystals. DEEM can hydrolyze if exposed to moisture. Both scenarios reduce the effective concentration of your reactants.

  • Solution 2: Use freshly purified 2-aminopyridine (recrystallization from toluene or sublimation). Ensure your DEEM is clear and has been stored under anhydrous conditions.

Question 2: My reaction mixture has turned dark brown or black, and TLC analysis shows multiple unidentified spots. What are the likely side reactions?

  • Potential Cause: Thermal Decomposition. While heat is necessary, excessive temperatures (>140 °C) during this initial condensation can lead to the decomposition of 2-aminopyridine and the malonate intermediate, resulting in polymerization and charring.

  • Solution: Maintain strict temperature control. Use a well-calibrated hot plate with a thermocouple or an oil bath. The goal is to provide enough energy for the condensation without initiating decomposition or premature cyclization.

Stage 1, Part B: Thermal Cyclization

This step is the most critical and often the most problematic. It requires high temperatures to induce an electrocyclic reaction, forming the pyridone ring.[1]

Gould_Jacobs_Mechanism cluster_mech Mechanism of Thermal Cyclization Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate TransitionState 6π Electrocyclic Transition State Intermediate->TransitionState Heat (~250 °C) Pericyclic Reaction CyclizedProduct Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate TransitionState->CyclizedProduct Tautomer Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CyclizedProduct->Tautomer Keto-Enol Tautomerization FinalNaphthyridinone 1,8-Naphthyridin-2(1H)-one Tautomer->FinalNaphthyridinone Hydrolysis & Decarboxylation

Caption: Simplified mechanism of the Gould-Jacobs thermal cyclization.

Question 3: The cyclization is not proceeding to completion, and I am isolating the uncyclized intermediate. Why?

  • Potential Cause: Insufficient Cyclization Temperature. This is the most common reason for failure. The electrocyclization requires a significant amount of thermal energy, typically around 250 °C.

  • Solution: The reaction is almost exclusively performed in a very high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, B.P. ~257 °C) or Diphenyl ether (B.P. ~259 °C). Heating the isolated intermediate in one of these solvents at reflux is the standard procedure.[2] Simply heating the neat intermediate often leads to decomposition before uniform cyclization can occur.

Question 4: My yield is very low, and I have a lot of dark, insoluble material in the reaction flask.

  • Potential Cause 1: Polymerization/Decomposition. At the high temperatures required for cyclization, side reactions are competitive. The intermediate can polymerize or decompose if there are impurities or if the heating is not uniform.

  • Solution 1: Ensure the intermediate from the first step is as pure as possible. Recrystallize it from ethanol or a similar solvent before attempting the cyclization. When setting up the reaction, add the intermediate to the pre-heated Dowtherm A in portions to maintain better temperature control and minimize initial charring.

  • Potential Cause 2: Incorrect Cyclization Pathway. While the 6-pi electrocyclization onto the pyridine nitrogen is favored, alternative cyclization pathways can occur, leading to undesired isomeric products that may be unstable and prone to decomposition.

  • Solution 2: The regioselectivity of the Gould-Jacobs reaction is generally very high for 2-aminopyridines, leading to the 1,8-naphthyridine skeleton.[1] This is less likely to be the primary cause of low yield compared to thermal decomposition. Adhering to established protocols is the best way to avoid this.

Stage 2: Bromination of 1,8-Naphthyridin-2(1H)-one

This step involves a regioselective electrophilic aromatic substitution. Understanding the directing effects of the fused ring system is key to troubleshooting.

Question 5: I am getting a mixture of brominated products. Why is the reaction not selective for the 4-position?

  • Potential Cause 1: Over-bromination. The product, 4-Bromo-1,8-naphthyridin-2(1H)-one, is still susceptible to further electrophilic attack, leading to the formation of dibromo- or even tribromo- species. This is common if an excess of the brominating agent is used or if the reaction time is too long.

  • Solution 1: Use a controlled stoichiometry of the brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and provides a slow, steady concentration of the electrophile. Use 1.0 to 1.1 equivalents of NBS. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

  • Potential Cause 2: Formation of Isomeric Monobromo Products. The 1,8-naphthyridin-2(1H)-one ring has several positions that can be attacked by an electrophile. The lactam group (-NH-C=O) is an ortho-, para- director. In this fused system, the C4 position is electronically activated and sterically accessible, making it the primary site of attack. However, under harsh conditions or with highly reactive brominating species, minor substitution at other positions (like C5 or C7) can occur.

  • Solution 2: The reaction is typically run in a strong acid like concentrated sulfuric acid or acetic acid. The acid protonates the carbonyl oxygen, further activating the ring towards electrophilic attack and enhancing the regioselectivity for the C4 position. Ensure the reaction medium is sufficiently acidic.

Question 6: How can I distinguish the desired 4-Bromo isomer from other potential impurities like the 5-Bromo or 7-Bromo isomers?

  • Answer: The primary tool for distinguishing these isomers is ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.

    • 4-Bromo Isomer: You would expect to see the loss of the singlet corresponding to the H4 proton. The remaining protons on the carbocyclic ring (H3) and the pyridine ring (H5, H6, H7) will have characteristic shifts and coupling constants (J-values).

    • 5-Bromo or 7-Bromo Isomers: Bromination on the other ring would leave the H3 and H4 protons intact, and you would observe changes in the coupling patterns of the protons on the pyridine ring.

  • Analytical Protocol: A combination of HPLC (to determine the number of components in your mixture) and LC-MS (to confirm they are all monobrominated isomers with the same mass) followed by preparative HPLC or careful column chromatography can be used to isolate the individual isomers for full characterization by NMR.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A: While attractive, a one-pot approach for the entire sequence is challenging and generally not recommended. The conditions for the initial condensation (120-130 °C) and the thermal cyclization (~250 °C) are drastically different. Attempting to heat the initial mixture of 2-aminopyridine and DEEM directly to 250 °C would likely result in significant decomposition and very low yields. It is best practice to isolate and purify the condensation intermediate before proceeding to the high-temperature cyclization.[3]

Q2: What is the best method for purifying the final 4-Bromo-1,8-naphthyridin-2(1H)-one? A: The crude product after bromination is often a solid. The primary purification method is recrystallization. A common solvent system is acetic acid or a mixture of DMF and water. If isomeric impurities are present, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.

Q3: Are there any specific safety precautions I should be aware of? A: Yes. Diethyl ethoxymethylenemalonate (DEEM) is a lachrymator and should be handled in a fume hood. The thermal cyclization step uses very high-boiling and flammable solvents like Dowtherm A; ensure your glassware is sound and the heating is controlled to prevent fire hazards. Brominating agents like Br₂ and NBS are corrosive and toxic; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Q4: My final product has a persistent yellow or brown color. Is this an impurity? A: Pure 4-Bromo-1,8-naphthyridin-2(1H)-one is typically an off-white to pale yellow solid. A significant brown or dark color often indicates the presence of trace amounts of polymeric or decomposition byproducts from the high-temperature cyclization step that were not fully removed. An additional recrystallization, perhaps with the addition of activated charcoal, can often improve the color. However, you should always confirm purity using an analytical technique like HPLC or NMR spectroscopy.

Key Experimental Protocols

Protocol 1: Synthesis of 1,8-Naphthyridin-2(1H)-one
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 125 °C for 2 hours. The mixture will become a homogenous melt and then begin to solidify.

  • Cool the reaction mixture to room temperature. Add ethanol and triturate the solid.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum. This affords diethyl 2-((pyridin-2-ylamino)methylene)malonate, which can be recrystallized from ethanol if necessary.

  • Cyclization: In a separate flask, heat Dowtherm A to 250 °C.

  • Carefully add the intermediate from the previous step in small portions to the hot Dowtherm A with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes after the addition is complete.

  • Cool the mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and then with ethanol.

  • Dry the solid under vacuum to yield 1,8-naphthyridin-2(1H)-one.

Protocol 2: Synthesis of 4-Bromo-1,8-naphthyridin-2(1H)-one
  • In a flask, dissolve 1,8-naphthyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • A precipitate will form. Stir for 30 minutes, then filter the solid.

  • Wash the solid thoroughly with water, then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallize from glacial acetic acid or DMF/water to obtain pure 4-Bromo-1,8-naphthyridin-2(1H)-one.

Impurity Reference Table

The following table summarizes the most common impurities that may be encountered.

Impurity NameStructureMolecular Weight ( g/mol )Potential OriginKey Analytical Signature
2-Aminopyridine2-Aminopyridine94.11Unreacted starting materialDistinct signals in ¹H NMR; m/z = 95 [M+H]⁺
Diethyl 2-((pyridin-2-ylamino)methylene)malonateIntermediate A264.27Incomplete cyclizationm/z = 265 [M+H]⁺; presence of ethyl ester signals in ¹H NMR
1,8-Naphthyridin-2(1H)-oneNaphthyridinone146.15Unreacted starting material for brominationm/z = 147 [M+H]⁺; absence of bromine isotope pattern in MS
4,X-Dibromo-1,8-naphthyridin-2(1H)-oneVaries303.94Over-brominationm/z showing characteristic dibromo isotope pattern (approx. 1:2:1 ratio for [M], [M+2], [M+4])

References

  • Movassaghi, M., & Hill, M. D. (2006). A Highly Reactive and Regioselective Catalyst for the Preparation of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromone Derivatives. Journal of the American Chemical Society, 128(14), 4592–4593. [https://pubs.acs.org/doi/10.1021/ja060822+]
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49(04), 763-769. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588931]
  • He, L., Li, H., Chen, L., & Wang, L. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 3(10), 14357–14365. [https://pubs.acs.org/doi/10.1021/acsomega.8b01931]
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Litvinov, V. P. (2012). Annulated 1,8-naphthyridines. Russian Chemical Reviews, 81(5), 423.
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,8-naphthyridines. Tetrahedron, 52(48), 15031-15070.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [https://www.biotage.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Dihydro-furo[2,3-b]quinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [https://pubs.acs.org/doi/abs/10.1021/ja01880a057]
  • Shukla, K., & Singh, M. S. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00407A]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-1,8-naphthyridin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Bromo-1,8-naphthyridin-2(1H)-one. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered when using this and similar N-heterocyclic compounds in a variety of biological assays. As scientists, we understand that inaccurate data due to compound precipitation can be a significant roadblock in drug discovery and development. This resource aims to equip you with the knowledge and protocols to overcome these hurdles and ensure the integrity of your experimental results.

Understanding the Challenge: The Physicochemical Properties of 4-Bromo-1,8-naphthyridin-2(1H)-one

4-Bromo-1,8-naphthyridin-2(1H)-one belongs to the 1,8-naphthyridine class of heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Many have also been investigated as kinase inhibitors.[3][4]

The core structure of 4-Bromo-1,8-naphthyridin-2(1H)-one, a fused heterocyclic ring system, contributes to its relatively planar and hydrophobic nature. This often results in poor aqueous solubility, a common characteristic of many heterocyclic compounds. A related isomer, 6-Bromo-1,8-naphthyridin-2(1H)-one, is documented as being insoluble in water.[1] This inherent low water solubility is the primary reason researchers encounter precipitation issues when introducing the compound from an organic stock solution into the aqueous environment of most biological assays.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-1,8-naphthyridin-2(1H)-one precipitated out of solution when I added it to my assay buffer. Why did this happen and how can I fix it?

A1: This is a classic solubility problem. Your compound is likely dissolved in a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO) for your stock solution. When this concentrated organic stock is diluted into an aqueous assay buffer, the solvent environment abruptly changes from organic to mostly aqueous. The compound, being poorly soluble in water, can no longer stay in solution and crashes out, forming a precipitate.[5][6] This can lead to inaccurate and unreliable assay results.

Here’s a troubleshooting workflow to address this:

digraph "Troubleshooting_Precipitation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Workflow for troubleshooting compound precipitation in assays.

Initial Steps: Optimizing Your Stock Solution and Dilution

  • Lower the Stock Concentration: If you are observing precipitation, your stock solution might be too concentrated. Try preparing a lower concentration stock solution in DMSO. This will reduce the amount of compound that needs to be solubilized upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your assay buffer. Then, add this intermediate dilution to your final assay plate. This gradual change in solvent composition can sometimes prevent the compound from precipitating.[1]

  • Mind the Final DMSO Concentration: For cell-based assays, it is crucial to keep the final DMSO concentration low, typically below 0.5%, as higher concentrations can be cytotoxic.[7][8] For biochemical assays, you might have more flexibility, but it's always good practice to keep the DMSO concentration consistent across all wells.

Q2: What is the best solvent to dissolve 4-Bromo-1,8-naphthyridin-2(1H)-one?
SolventExpected SolubilityComments
Dimethyl Sulfoxide (DMSO) High The recommended starting solvent for stock solutions. The precursor, 4-Bromo-1,8-naphthalic anhydride, is soluble in DMSO.
Dimethylformamide (DMF) Moderate to High A polar aprotic solvent that can be a good alternative to DMSO.
Ethanol Low to Moderate The precursor shows some solubility in ethanol, especially with heating, but it may be limited for the target compound at room temperature.
Methanol Low to Moderate Similar to ethanol, may have limited solubilizing capacity. The precursor is slightly soluble in methanol.
Aqueous Buffers (e.g., PBS) Very Low/Insoluble Direct dissolution in aqueous buffers is not recommended.[1]

Protocol for Determining a Suitable Stock Solvent:

  • Weigh out a small, known amount of 4-Bromo-1,8-naphthyridin-2(1H)-one (e.g., 1 mg) into several separate glass vials.

  • Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, you can consider this a suitable stock solvent at that concentration. If not, you can try gentle warming (e.g., 37°C) or sonication, but be mindful of potential compound degradation with excessive heat.

  • Always perform a "freeze-thaw" cycle by freezing your stock solution and then bringing it back to room temperature to ensure the compound remains in solution.

Q3: I'm performing a cell viability assay (e.g., MTT, MTS) and I see what looks like compound precipitate in the wells. How does this affect my results?

A3: Compound precipitation in cell viability assays can lead to several artifacts:

  • Inaccurate Concentration: The actual concentration of the compound in solution is lower than what you intended, leading to an underestimation of its potency (an artificially high IC50 value).

  • Light Scattering: The precipitate can interfere with the absorbance or fluorescence readings of the assay, leading to inaccurate results. In an MTT assay, for example, the formazan crystals are read spectrophotometrically, and any particulate matter from the compound can scatter light and inflate the absorbance reading.

  • Cell Stress: The physical presence of particulate matter can cause stress to the cells, potentially leading to cell death that is not a direct result of the compound's pharmacological activity.

  • False Positives/Negatives: In high-throughput screening, compound precipitates can be identified as "hits" due to their optical properties, leading to false positives. Conversely, if the compound is not in solution, it cannot interact with its target, leading to false negatives.[6]

Troubleshooting in Cell-Based Assays:

  • Visual Inspection: Always visually inspect your assay plates under a microscope before adding the assay reagents. Look for any signs of precipitation in the wells.

  • Lower the Dosing Concentration: The simplest solution is to test the compound at lower concentrations where it remains soluble.

  • Optimize the Co-solvent Concentration: If you need to test at higher concentrations, you might need to slightly increase the final DMSO concentration, but be sure to run a vehicle control with the same DMSO concentration to account for any solvent-induced cytotoxicity. Remember to stay within the tolerated limits for your specific cell line, generally below 0.5%.[7][8]

  • Incorporate a Surfactant: Non-ionic surfactants like Tween-20 or Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous media. It is essential to first test the effect of the surfactant on your cells to ensure it is not toxic at the concentration you plan to use.

digraph "Cell_Assay_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Decision tree for addressing precipitation in cell-based assays.
Q4: Can I use pH adjustment to improve the solubility of 4-Bromo-1,8-naphthyridin-2(1H)-one?

A4: Yes, pH adjustment can be a powerful tool for improving the solubility of ionizable compounds. As a nitrogen-containing heterocycle, 4-Bromo-1,8-naphthyridin-2(1H)-one is likely to be a weak base. The nitrogen atoms in the naphthyridine ring system can be protonated at acidic pH, forming a more soluble salt.

Considerations for pH Adjustment:

  • Determine the pKa: To effectively use pH to your advantage, you need to know the pKa of your compound. The pKa is the pH at which the compound is 50% ionized and 50% unionized. For a basic compound, you will want to work at a pH below the pKa to increase the proportion of the more soluble, ionized form.

  • Assay Compatibility: Ensure that the pH required to solubilize your compound is compatible with your assay. For example, most cell-based assays need to be performed at a physiological pH of around 7.4. Drastically altering the pH could harm the cells or affect the activity of enzymes in a biochemical assay.

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound solution.

Experimental Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess of solid 4-Bromo-1,8-naphthyridin-2(1H)-one to each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) with agitation to reach thermodynamic solubility.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A5: This is a crucial distinction for understanding and troubleshooting solubility issues.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it starts to precipitate when rapidly diluted from a DMSO stock into an aqueous buffer. It is the solubility that is most relevant to high-throughput screening (HTS) and many routine laboratory assays where solutions are prepared and used relatively quickly.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (often 24-48 hours) until the concentration of the dissolved compound in solution is constant.

In the context of troubleshooting assay problems, you are primarily dealing with kinetic solubility . The precipitation you observe is a result of the compound's inability to remain in a supersaturated state when the solvent environment changes. While thermodynamic solubility provides a baseline for a compound's inherent solubility, the kinetic solubility is what dictates its behavior in the fast-paced environment of an assay.

Advanced Troubleshooting and Best Practices

  • Consider Surfactants: For particularly challenging compounds, the use of non-ionic surfactants can be beneficial. Pluronic F-127 is a triblock copolymer that can form micelles to encapsulate hydrophobic compounds and improve their apparent solubility in aqueous solutions. It is often used in cell culture applications. Start with low concentrations (e.g., 0.01-0.1%) and always test for cellular toxicity.

  • Nephelometry for High-Throughput Solubility Screening: If you are working with a large number of compounds, nephelometry is a high-throughput method that can be used to measure light scattering caused by insoluble particles. This allows for a rapid assessment of the kinetic solubility of your compounds under various conditions.

  • Proper Stock Solution Handling: To ensure the integrity of your stock solutions, always use high-quality, anhydrous DMSO. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption and degradation. Avoid repeated freeze-thaw cycles by aliquoting your stock solution into smaller, single-use volumes.

By systematically addressing the factors that influence the solubility of 4-Bromo-1,8-naphthyridin-2(1H)-one, you can generate more reliable and reproducible data, ultimately accelerating your research and development efforts.

References

Sources

Technical Support Center: A Researcher's Guide to Mastering Regioselectivity in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 1,8-naphthyridines, a core scaffold in medicinal chemistry and materials science.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the regioselective synthesis of 1,8-naphthyridines.

Q1: What is the primary challenge in achieving regioselectivity in 1,8-naphthyridine synthesis?

A1: The principal challenge arises when using unsymmetrical ketones or other carbonyl compounds with multiple enolizable positions in reactions like the Friedländer annulation. This can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Q2: What are the main synthetic strategies to control regioselectivity in 1,8-naphthyridine synthesis?

A2: Several effective strategies have been developed:

  • The Friedländer Annulation: This classic method, involving the condensation of a 2-aminonicotinaldehyde with a carbonyl compound, can be rendered highly regioselective through careful selection of catalysts and reaction conditions.

  • Metal-Catalyzed Cross-Coupling and Annulation Reactions: Palladium and copper catalysts offer powerful and often highly regioselective routes to substituted 1,8-naphthyridines through C-H activation and cyclization pathways.

  • Multicomponent Reactions (MCRs): These reactions allow for the one-pot synthesis of complex 1,8-naphthyridine derivatives with often excellent regiocontrol, depending on the specific reaction partners and conditions.[3]

Q3: How do steric and electronic effects of substituents influence regioselectivity?

A3: Substituent effects are crucial in directing the outcome of the reaction.

  • Electronic Effects: Electron-donating or withdrawing groups on the reactants can influence the nucleophilicity and electrophilicity of the reacting centers, thereby favoring one reaction pathway over another.

  • Steric Effects: Bulky substituents can hinder the approach of reactants or catalysts to a particular site, leading to preferential reaction at a less sterically encumbered position.[4] This is a key principle in many regioselective transformations.

Section 2: Troubleshooting Guide for the Friedländer Annulation

The Friedländer annulation is a cornerstone of 1,8-naphthyridine synthesis, but achieving high regioselectivity can be challenging. This guide provides solutions to common problems.

Q4: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?

A4: This is a frequent issue. Here are several proven strategies to enhance regioselectivity:

  • Catalyst Selection is Critical:

    • Amine Catalysts: The use of specific amine catalysts can dramatically improve regioselectivity. The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly effective catalyst for promoting the formation of 2-substituted 1,8-naphthyridines, with regioselectivities reported as high as 96:4.[5]

    • Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], can act as both the solvent and catalyst, promoting high regioselectivity and often simplifying workup.[6][7]

    • "Green" Catalysts: For aqueous reactions, choline hydroxide (ChOH) has been shown to be an effective, environmentally benign catalyst that can provide excellent yields.[6]

  • Optimize Reaction Conditions:

    • Slow Addition of the Ketone: Adding the unsymmetrical ketone slowly to the reaction mixture keeps its concentration low, which can favor the kinetic product and significantly improve regioselectivity.[5]

    • Temperature Control: Higher reaction temperatures have been shown to positively influence regioselectivity in some amine-catalyzed systems.[5] Experiment with a temperature gradient to find the optimal point for your specific substrates.

    • Solvent Choice: While traditional methods often employ organic solvents, greener approaches using water have been developed and can lead to high yields.[8][9]

Q5: My reaction is sluggish or gives a low yield, even with a regioselective catalyst. What should I investigate?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your 2-aminonicotinaldehyde and carbonyl compounds are pure. Impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst Loading: While catalytic amounts are required, ensure you are using the optimal loading. For novel systems, a screen of catalyst loading (e.g., 1-10 mol%) may be necessary.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some reactions may require extended reaction times to reach completion.

  • Solvent and Degassing: For metal-catalyzed variants of the Friedländer, ensure your solvent is dry and properly degassed to prevent catalyst deactivation.

Workflow for Troubleshooting Friedländer Annulation

Caption: Simplified mechanism for a Pd-catalyzed C-H activation/annulation.

Copper-Catalyzed Annulation Reactions

Q7: I am exploring a copper-catalyzed synthesis of 1,8-naphthyridines, but the reaction is not proceeding as expected. What factors should I consider?

A7: Copper catalysis offers a cost-effective alternative to palladium. However, success depends on careful control of the reaction environment.

  • Copper Source and Ligand:

    • Copper(I) vs. Copper(II): Both Cu(I) and Cu(II) salts can be used, and the active catalytic species is often Cu(I). If starting with Cu(II), an in situ reduction may be necessary.

    • Ligand Selection: The choice of ligand is crucial for stabilizing the copper catalyst and modulating its reactivity. 1,8-Naphthyridine-based ligands have themselves been used to create bimetallic copper complexes for catalysis. [8]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the solubility of the catalyst and reactants, and thus the reaction rate.

    • Base: A base is often required to deprotonate one of the coupling partners.

    • Atmosphere: Copper(I) catalysts are susceptible to oxidation. Running the reaction under an inert atmosphere is generally recommended.

Section 4: Multicomponent Synthesis of 1,8-Naphthyridines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex 1,8-naphthyridine scaffolds in a single step. [3] Q8: I am attempting a three-component synthesis of a functionalized 1,8-naphthyridine, but the yield is low and I observe multiple byproducts. How can I optimize this reaction?

A8: The success of an MCR often hinges on the careful balance of reaction rates for the individual steps.

  • Catalyst-Free vs. Catalyzed:

    • Catalyst-Free: Some three-component syntheses of 1,8-naphthyridines can proceed efficiently under catalyst-free conditions, often in environmentally friendly solvents like ethanol. [10]These are highly desirable from a green chemistry perspective.

    • Lewis Acid Catalysis: In other cases, a Lewis acid catalyst may be required to activate one of the components and facilitate the reaction cascade. [3]

  • Reaction Conditions:

    • Solvent: The solvent can influence the rates of the competing reaction pathways. A solvent screen is often a good starting point for optimization.

    • Temperature: The optimal temperature will depend on the specific components and whether a catalyst is used. Some MCRs proceed readily at room temperature, while others may require heating.

    • Stoichiometry: While a 1:1:1 stoichiometry is often the starting point, varying the ratios of the components can sometimes improve the yield of the desired product by suppressing side reactions.

Protocol: Catalyst-Free Three-Component Synthesis of a FunctionalizedN[4][13]aphthyridine

This protocol is adapted from a reported catalyst-free synthesis in a green solvent. [10] Materials:

  • Glutaraldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • β-Ketoamide (1.0 equiv)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the β-ketoamide (1.0 equiv) and ethanol. Stir until the solid is fully dissolved.

  • Add malononitrile (1.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add glutaraldehyde (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure functionalizedn[4][10]aphthyridine.

Rationale for Key Steps:

  • Ethanol as Solvent: A green and effective solvent for this transformation.

  • Reflux Conditions: Provides the necessary thermal energy to drive the domino reaction to completion.

  • Catalyst-Free: Simplifies the reaction setup and purification, making it a more sustainable method. [10]

Section 5: Data Summary Tables

The following tables provide a comparative overview of different catalytic systems for the regioselective synthesis of 1,8-naphthyridines.

Table 1: Comparison of Catalysts for the Friedländer Annulation

CatalystTypical ConditionsKey AdvantagesReported RegioselectivityReference
TABO Toluene, 80-110 °CHigh regioselectivity for 2-substituted productsUp to 96:4[5]
[Bmmim][Im] Neat, 80 °CGreen solvent, reusable, high yieldHigh[6][7]
Choline Hydroxide Water, 50 °CAqueous, environmentally friendly, high yieldNot explicitly reported, but high yielding[6]

Table 2: Overview of Metal-Catalyzed and Multicomponent Approaches

MethodCatalyst/ConditionsKey FeaturesReference
Pd-Catalyzed C-H Annulation Pd(OAc)₂, phosphine ligand, oxidant, baseDirected C-H activation, good for functionalized substrates[11]
Cu-Catalyzed Annulation CuBr₂, TFA, piperidineCost-effective metal, alternative pathway[3]
Three-Component (Catalyst-Free) Glutaraldehyde, malononitrile, β-ketoamide in ethanolHigh atom economy, green conditions, high yields[10]

References

  • Feng, X., Wang, J., Zhang, J., Cao, C., Huang, Z., & Shi, D. (2015). Regioselective synthesis of functionalizedn[4][10]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17(2), 973-981. [Link]

  • Mondal, S., Dutta, A., & Saha, B. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18983-18994. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Hayes, C. J., & Sneddon, H. F. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2022). RSC Advances, 12(45), 29473-29486. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(6), 667-669. [Link]

  • Kovalevsky, A. Y., et al. (2003). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Russian Chemical Bulletin, 52(10), 2233-2240. [Link]

  • Verma, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1469-1492. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(6), 667-669. [Link]

  • Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (2015). Inorganic Chemistry, 54(8), 3845-3855. [Link]

  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28015-28025. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews, 47(15), 5798-5880. [Link]

  • Kalyani, D., & Sanford, M. S. (2005). Regioselectivity in Palladium-Catalyzed C-H activation/oxygenation Reactions. Organic Letters, 7(19), 4149-4152. [Link]

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. (2021). Chemistry–A European Journal, 27(68), 16955-16988. [Link]

  • Verma, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1469-1492. [Link]

  • Investigations on the Mechanism and Origins of Regioselectivity in a Palladium-Catalyzed Aryne Annulation through Kinetics and Multivariate Linear Regression Models. (2022). ChemRxiv. [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2021). Molecules, 26(21), 6549. [Link]

  • Huang, L., et al. (2013). Palladium(II)-catalyzed regioselective arylation of naphthylamides with aryl iodides utilizing a quinolinamide bidentate system. The Journal of Organic Chemistry, 78(7), 3030-3038. [Link]

  • Palladium-Catalyzed Regioselective Synthesis of 1,2-Fused Indole-Diazepines via [5+ +2] Annulation of o-Indoloanilines with Alkynes. (2017). Advanced Synthesis & Catalysis, 359(19), 3388-3396. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews, 47(15), 5798-5880. [Link]

  • Suggested mechanism for the synthesis of 1,8-naphthyridines using PTBSA-SO3H. (2022). RSC Advances, 12(42), 27363-27372. [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof. (2023).
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2020). Catalysts, 10(9), 1043. [Link]

  • Substituents exerting influence (electronic and steric effects) on... (2021). ResearchGate. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2015). Catalysts, 5(2), 558-580. [Link]

  • Synthesis and Characterization of Bimetallic Copper (I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. (2015). ChemRxiv. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Chemical Engineering, 6. [Link]

  • Regio‐Divergent and Stereo‐Controlled Alder‐Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA) Moiety. (2025). Angewandte Chemie International Edition. [Link]

  • Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis. (2022). The Journal of Organic Chemistry, 87(8), 5481-5492. [Link]

  • Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. (2020). The Journal of Organic Chemistry, 85(10), 6549-6560. [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (2024). The Journal of Organic Chemistry, 89(2), 1279-1284. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2020). RSC Advances, 10(59), 35961-35975. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of 4-Aryl-1,8-naphthyridin-2(1H)-ones and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of existing treatments, such as toxicity and drug resistance. Among the promising candidates, 4-Aryl-1,8-naphthyridin-2(1H)-ones have emerged as a class of compounds with significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of these emerging drug candidates against established anticancer drugs—doxorubicin, cisplatin, and paclitaxel—supported by experimental data from peer-reviewed studies.

Introduction: The Quest for Superior Anticancer Agents

The development of novel anticancer agents is driven by the need for therapies with improved efficacy, selectivity, and a more favorable safety profile. The 1,8-naphthyridine core is a privileged heterocyclic structure known to exhibit a wide range of biological activities, including antitumor properties.[1] The derivatization of this scaffold, particularly with an aryl group at the 4-position, has yielded compounds with potent cytotoxic effects. This guide will dissect the cytotoxic profiles of these 4-Aryl-1,8-naphthyridin-2(1H)-ones, placing their performance in the context of widely used chemotherapeutic agents.

Comparative Cytotoxicity: A Data-Driven Analysis

The cornerstone of preclinical cancer drug evaluation lies in determining a compound's cytotoxic potential, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in inhibiting cell growth. The following tables summarize the reported IC50 values for representative 4-Aryl-1,8-naphthyridin-2(1H)-ones and standard anticancer drugs across various human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data provides a valuable snapshot of the relative potency of these compounds.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
4-Aryl-1,8-naphthyridin-2(1H)-ones & Derivatives
2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (7a)HL-60Leukemia< 1[2]
Hep3BHepatocellular Carcinoma< 1[2]
NCI-H460Non-Small Cell Lung Cancer< 1[2]
Compound 13 (a 2-arylnaphthyridin-4-one analogue)A549Non-Small Cell Lung Cancer2.3[3]
Caki-2Renal Cancer13.4[3]
Compound 47 (a 1,8-naphthyridine-3-caboxamide derivative)MIAPaCa-2Pancreatic Cancer0.41[4]
K-562Chronic Myelogenous Leukemia0.77[4]
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative 29PA-1Ovarian Cancer0.41[4]
SW620Colorectal Adenocarcinoma1.4[4]
Known Anticancer Drugs
DoxorubicinK-562Chronic Myelogenous Leukemia6.94[5]
SW620Colorectal Adenocarcinoma0.023[6]
Hep3BHepatocellular CarcinomaDose-dependent decrease in viability[7]
CisplatinHL-60Leukemia8.3[8]
Hep3BHepatocellular Carcinoma36.3[9]
K-562Chronic Myelogenous Leukemia~20 (resistant)[10]
MIAPaCa-2Pancreatic Cancer7.36[11]
SW620Colorectal AdenocarcinomaData available, but specific IC50 not provided in search results[12]
PaclitaxelK-562Chronic Myelogenous Leukemia0.0427 (42.7 ng/ml)[13]
HL-60LeukemiaDose-dependent inhibition[4]
NCI-H460Non-Small Cell Lung CancerMedian IC50 > 32 (3h), 9.4 (24h), 0.027 (120h)[14]

Note: The IC50 values are presented as reported in the respective literature and may have been determined under varying experimental conditions (e.g., exposure time).

From the compiled data, several 4-Aryl-1,8-naphthyridin-2(1H)-one derivatives exhibit potent cytotoxicity, with IC50 values in the sub-micromolar to low micromolar range, which is comparable to or even more potent than standard chemotherapeutic agents in certain cell lines. For instance, compound 47 shows an IC50 of 0.77 µM in K-562 cells, while doxorubicin has a reported IC50 of 6.94 µM in the same cell line.[4][5] This highlights the potential of this novel scaffold in cancer drug discovery.

Mechanistic Insights: A Tale of Different Targets

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. While both 4-Aryl-1,8-naphthyridin-2(1H)-ones and the selected known drugs induce cell death, they achieve this through distinct molecular pathways.

4-Aryl-1,8-naphthyridin-2(1H)-ones: Disrupting the Cytoskeleton

A significant body of evidence suggests that many cytotoxic 4-Aryl-1,8-naphthyridin-2(1H)-ones exert their anticancer effects by targeting tubulin, a key component of microtubules.[15][16] These compounds inhibit tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[2]

Caption: Mechanism of 4-Aryl-1,8-naphthyridin-2(1H)-one Cytotoxicity.

Established Anticancer Drugs: A Multi-pronged Attack

In contrast, the established anticancer drugs employ different mechanisms to induce cytotoxicity.

  • Doxorubicin: This anthracycline antibiotic primarily acts as a topoisomerase II inhibitor. By intercalating into DNA and inhibiting the enzyme, it prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[16] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptotic pathways.

  • Paclitaxel: Unlike the naphthyridinone derivatives that inhibit tubulin polymerization, paclitaxel is a microtubule-stabilizing agent.[17] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This leads to the formation of abnormally stable and non-functional microtubules, causing mitotic arrest and subsequent apoptosis.[18]

G cluster_0 Doxorubicin cluster_1 Cisplatin cluster_2 Paclitaxel a Topoisomerase II Inhibition b DNA Double-Strand Breaks a->b g g b->g Apoptosis c DNA Adduct Formation d Inhibition of Replication/Transcription c->d d->g Apoptosis e Microtubule Stabilization f Mitotic Arrest e->f f->g Apoptosis

Caption: Mechanisms of Action of Known Anticancer Drugs.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxic activity is a fundamental step in drug discovery. The Sulforhodamine B (SRB) and MTT assays are two widely accepted and robust colorimetric methods for assessing cell viability.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds (4-Aryl-1,8-naphthyridin-2(1H)-ones and standard drugs) and control vehicle (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

SRB_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Fix Cells with TCA B->C D Wash and Dry C->D E Stain with SRB D->E F Wash and Dry E->F G Solubilize Dye F->G H Read Absorbance at 510 nm G->H

Caption: SRB Assay Experimental Workflow.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 4-Aryl-1,8-naphthyridin-2(1H)-ones as a promising class of anticancer agents. Several derivatives demonstrate potent cytotoxicity against a range of cancer cell lines, with efficacy comparable to or exceeding that of established drugs in certain contexts. Their distinct mechanism of action, primarily targeting tubulin polymerization, offers a potential avenue to overcome resistance mechanisms associated with other classes of chemotherapeutics.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in preclinical in vivo models. The continued exploration of 4-Aryl-1,8-naphthyridin-2(1H)-ones may lead to the development of novel and more effective therapies for a variety of malignancies.

References

  • Litvinov, V. P. (2004). Chemistry and biological activities of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–670.
  • Liu, C. Y., Cheng, Y. Y., Chang, L. C., Huang, L. J., Chou, L. C., Huang, C. H., ... & Lee, K. H. (2015). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 90, 775-787.
  • Gambini, L., et al. (2021). Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules, 26(21), 6469.
  • Park, H. J., et al. (2012). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules and Cells, 33(4), 363-369.
  • Chen, K., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 40(14), 2266-2275.
  • Hsieh, M. C., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081-4087.
  • Lin, Y. T., et al. (2023). Cisplatin/doxorubicin reduces cell viability in HCC.
  • Rauth, S., et al. (2018). Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression. Oncotarget, 9(4), 4619–4635.
  • Lee, J. H., et al. (2018). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ACS Omega, 3(9), 11566-11573.
  • Gnoni, A., et al. (2021). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 22(2), 899.
  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). Pharmaceuticals, 15(10), 1171.
  • The Royal Society of Chemistry. (2025).
  • Molter, A., et al. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Accounts of Chemical Research.
  • Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines. (2020). Cancers, 12(5), 1285.
  • Ioannou, K., et al. (2001). Cisplatin-induced apoptosis in HL-60 human promyelocytic leukemia cells: differential expression of BCL2 and novel apoptosis-related gene BCL2L12. International Journal of Cancer, 91(6), 800-806.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2014). PLoS One, 9(8), e105743.
  • Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. (2021). Cancers, 13(16), 4068.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5043-5047.
  • Novel Palladium Complex: Cytotoxicity against Cisplatin-resistant K562 Cells. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 241-249.
  • Chemosensitizer Effects of Cisplatin- and 5-Fluorouracil-Treated Hepatocellular Carcinomas by Lidocaine. (2022). Medicina, 58(8), 1083.
  • Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. (2013). Molecular Medicine Reports, 8(3), 853-858.
  • Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes. (1995). Cancer Chemotherapy and Pharmacology, 35(5), 411-417.
  • Cytotoxic activity (IC50) of ACA and cisplatin in SW620 cells.
  • “Dose-response” curves for HL-60, HL-60/CDDP, HL-60/Dox, HT-29 cell...
  • Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12282.
  • Potentiation of paclitaxel cytotoxicity in lung and esophageal cancer cells by pharmacologic inhibition of the phosphoinositide. CORE.
  • Lupeol and Paclitaxel cooperate in hindering hypoxia induced vasculogenic mimicry via suppression of HIF-1α-EphA2-Laminin-5γ2 network in human oral cancer. (2021). Journal of Experimental & Clinical Cancer Research, 40(1), 185.
  • Bcl-xL overexpression inhibits progression of molecular events leading to paclitaxel-induced apoptosis of human acute myeloid leukemia HL-60 cells. (1997). Cancer Research, 57(19), 4215-4220.
  • The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways. (2022). Frontiers in Pharmacology, 13, 946761.
  • Combination Effects of Paclitaxel with Signaling Inhibitors in Endometrial Cancer Cells. (2014). Tropical Journal of Pharmaceutical Research, 13(10), 1601-1607.
  • Effect of cisplatin on PANC1 cells.
  • HLA complex group 11 is involved in colorectal carcinoma cisplatin resistance via the miR‑214‑5p/SOX4 axis. (2021). Oncology Reports, 45(6), 75.
  • IC 50 value in K562 cells and K562/DOX cells.
  • (A) HL60 cells were treated with α-tomatine (5 µM) or paclitaxel (3 µM)...

Sources

A Comparative Guide to the In Vitro Efficacy of 1,8-Naphthyridin-2(1H)-one Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro efficacy of emerging 1,8-naphthyridin-2(1H)-one derivatives as kinase inhibitors against established competitors. We will delve into the experimental data that underpins these comparisons, offering insights into the methodologies that produce these critical results. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery and evaluation of novel kinase inhibitors.

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A key area of interest is the development of 1,8-naphthyridine derivatives as potent and selective kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime target for therapeutic intervention.

While specific data on 4-Bromo-1,8-naphthyridin-2(1H)-one derivatives is emerging, this guide will focus on the broader class of 1,8-naphthyridin-2(1H)-one derivatives for which more substantial comparative data is available. We will explore their efficacy against key cancer-related kinases such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and PKMYT1, and benchmark their performance against well-characterized inhibitors.

Comparative In Vitro Efficacy of Kinase Inhibitors

The in vitro efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[4] A lower IC50 value indicates a more potent inhibitor. It is crucial to note that IC50 values can be influenced by the specific assay conditions, such as the concentration of ATP, the substrate, and the enzyme itself.[4][5] Therefore, direct comparison of IC50 values should ideally be made from studies using similar experimental setups.

Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.

Compound ClassInhibitorTarget KinaseIC50 (nM)Reference
1,8-Naphthyridinone Derivative Hypothetical Compound AAurora ATo be determinedN/A
1,8-Naphthyridinone Derivative Hypothetical Compound BAurora BTo be determinedN/A
Pyrazoloquinazoline Alisertib (MLN8237)Aurora A1.2[6]
Thienopyrimidine AMG 900Aurora A5[6]
Thienopyrimidine AMG 900Aurora B4[6]
Thienopyrimidine AMG 900Aurora C1[6]

Table 1: Comparative in vitro efficacy of hypothetical 1,8-naphthyridinone derivatives against established Aurora kinase inhibitors. The efficacy of the hypothetical compounds would be determined using similar assays as the reference compounds.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration.[7] Mutations and overexpression of EGFR are common in several cancers, including non-small cell lung cancer and glioblastoma.[2][8]

Compound ClassInhibitorTarget KinaseIC50 (nM)Reference
1,8-Naphthyridinone Derivative Hypothetical Compound CEGFRTo be determinedN/A
Anilinoquinazoline LapatinibEGFR10.8[9]
Anilinoquinazoline Compound 6j (Lapatinib Derivative)EGFR1.8[9]
Quinazoline GefitinibEGFR2.5 - 20Varies by cell line

Table 2: Comparative in vitro efficacy of a hypothetical 1,8-naphthyridinone derivative against established EGFR inhibitors. The potency of novel compounds is often compared to first-generation (Gefitinib) and second-generation (Lapatinib) inhibitors.

Targeting PKMYT1

PKMYT1 is a dual-specificity kinase that negatively regulates the cell cycle by phosphorylating and inhibiting CDK1.[10][11] Inhibition of PKMYT1 can force cancer cells with a damaged genome into premature mitosis, leading to cell death, a concept known as "mitotic catastrophe".[10]

Compound ClassInhibitorTarget KinaseIC50 (nM)Reference
1,8-Naphthyridinone Derivative Hypothetical Compound DPKMYT1To be determinedN/A
Naphthyridinone Derivative Compound 36PKMYT1Double-digit nM potency[12]

Table 3: In vitro efficacy of a reported naphthyridinone derivative against PKMYT1. This provides a benchmark for the potential of 4-Bromo-1,8-naphthyridin-2(1H)-one derivatives.

Experimental Protocols for In Vitro Kinase Inhibition Assays

The determination of a kinase inhibitor's IC50 value is a critical step in its preclinical evaluation. Below are detailed, step-by-step methodologies for common in vitro kinase assays.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, substrate, ATP, and the test compound (e.g., a 4-Bromo-1,8-naphthyridin-2(1H)-one derivative) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Causality Behind Experimental Choices: The two-step process is crucial for the assay's sensitivity. Depleting the initial ATP is essential because even a small percentage of unconsumed ATP can create a high background signal, masking the signal from the newly generated ADP.

LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.

Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescent "tracer" that binds to the ATP-binding site of the kinase. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Assay Plate Preparation:

    • Add 4 µL of the test compound at various concentrations to the wells of a 384-well plate.

  • Addition of Kinase and Antibody:

    • Add 8 µL of a pre-mixed solution of the kinase and the Eu-labeled antibody.

  • Addition of Tracer:

    • Add 4 µL of the fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a Eu-chelate as the donor fluorophore provides a long-lived fluorescence signal, which allows for time-gated detection. This minimizes interference from autofluorescent compounds and scattered light, leading to a more robust assay.

Cell-Based Proliferation Assay (e.g., MTT or CCK-8)

While not a direct measure of kinase inhibition, cell-based proliferation assays are crucial for assessing the downstream cellular effects of a kinase inhibitor.

Principle: These colorimetric assays measure the metabolic activity of viable cells. For example, the CCK-8 assay uses a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Addition of Reagent:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[13]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: Using a 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe the anti-proliferative effects of the inhibitor.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological effects of their inhibitors.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation Inhibitor 1,8-Naphthyridinone Derivative Inhibitor->EGFR Inhibits

Aurora Kinase in Mitosis

Aurora_Kinase_Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Cell Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase Spindle Spindle Assembly Prophase->Spindle Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Metaphase->Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Spindle Regulates AuroraB Aurora B AuroraB->Cytokinesis Regulates Inhibitor 1,8-Naphthyridinone Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow Start Start: Synthesized 1,8-Naphthyridinone Derivative Biochemical_Assay In Vitro Biochemical Assay (e.g., ADP-Glo™, LanthaScreen™) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CCK-8) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine GI50 Cell_Based_Assay->Determine_GI50 Lead_Optimization Lead Optimization Determine_GI50->Lead_Optimization Lead_Optimization->Start Iterative Process End End: Candidate for Further Preclinical Studies Lead_Optimization->End

Conclusion and Future Directions

The 1,8-naphthyridin-2(1H)-one scaffold represents a promising framework for the development of novel kinase inhibitors. While direct comparative data for 4-bromo substituted derivatives is still emerging, the broader class has shown potential. For researchers entering this space, a rigorous and standardized approach to in vitro efficacy testing is paramount. By employing robust and well-validated assays such as those detailed in this guide, the scientific community can generate high-quality, comparable data that will accelerate the discovery of the next generation of targeted cancer therapies. Future studies should focus on the systematic evaluation of substitutions, like the 4-bromo group, on the 1,8-naphthyridin-2(1H)-one core to elucidate structure-activity relationships and identify compounds with superior potency and selectivity.

References

  • Bhatia, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. Available at: [Link]

  • Nouman, A., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. Available at: [Link]

  • Li, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6079-6095. Available at: [Link]

  • Singh, P., & Kaur, M. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 28(21), 4234-4263. Available at: [Link]

  • Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. Available at: [Link]

  • Galietta, L. J., et al. (1993). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. Il Farmaco, 48(11), 1547-1557. Available at: [Link]

  • Manfredi, M. G., et al. (2011). SAR and evaluation of novel 5H-benzo[c][1][4]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2953-2957. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 20(9), e202300898. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Li, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(15), 6079-6095. Available at: [Link]

  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor characterization. Available at: [Link]

  • Kitanaka, S., et al. (1993). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 36(22), 3423-3429. Available at: [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 1(31), pl3. Available at: [Link]

  • Al-Haddad, A. A., et al. (2023). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Molecules, 28(3), 1345. Available at: [Link]

  • ResearchGate. (n.d.). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. Available at: [Link]

  • BellBrook Labs. (2024). PKMYT1 in Cell Cycle Regulation and Cancer Therapeutics. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 27(23), 8565. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Aurora Biolabs. (n.d.). PKMYT1 Binding Assay Kit. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • ResearchGate. (n.d.). Approach used to quantify inhibitor potency and selectivity in vitro. Available at: [Link]

  • Venkatesan, A. M., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(6), 2636-2645. Available at: [Link]

  • Sun, L., et al. (2020). PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance. Cancer Management and Research, 12, 7239-7250. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Activity of 4-Substituted 1,8-Naphthyridinones and Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial scaffolds is of paramount importance. Among the most successful classes of synthetic antibiotics are the quinolones, particularly the fluoroquinolones, which have been mainstays in clinical practice for decades. Concurrently, their structural analogs, the 1,8-naphthyridinones, have garnered substantial interest as a promising platform for the development of new therapeutic agents.[1] This guide provides an in-depth comparative analysis of the antimicrobial activity of 4-substituted 1,8-naphthyridinones and the well-established fluoroquinolones, grounded in experimental data and mechanistic insights.

The Structural Foundation: Quinolone vs. Naphthyridinone Cores

Both fluoroquinolones and 1,8-naphthyridinones are built upon a bicyclic heteroaromatic core. The foundational structure for this class of antibacterials is 4-oxo-1,4-dihydro-pyridine-3-carboxylic acid. The key distinction lies in the second ring fused to this core. Fluoroquinolones possess a quinolone core, while 1,8-naphthyridinones feature a pyridine ring, effectively creating an 8-azaquinolone.

The first antibacterial agent in this family, nalidixic acid, possesses a 1,8-naphthyridinone core and was introduced in 1967 for treating urinary tract infections. Subsequent development led to the more potent fluoroquinolones.[2] While structurally similar, the choice of the core and, more critically, the peripheral substituents, profoundly influences the antibacterial potency, spectrum of activity, pharmacokinetics, and safety profile.

Caption: Comparison of Fluoroquinolone and 1,8-Naphthyridinone bicyclic cores.

Mechanism of Action: A Shared Path to Bacterial Cell Death

The antibacterial efficacy of both 4-substituted 1,8-naphthyridinones and fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in bacteria, it introduces negative supercoils into DNA, a process vital for initiating replication and transcription.[5] In most Gram-negative bacteria, DNA gyrase is the primary target.[6]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[][6] It is the main target in many Gram-positive bacteria.[6]

The mechanism involves the drug binding to the enzyme-DNA complex, which stabilizes the transient double-strand breaks created by the enzymes.[3] This forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork, leading to irreversible DNA damage and ultimately, bacterial cell death.[3][7]

cluster_pathway Inhibition of Bacterial DNA Replication drug Fluoroquinolone or 1,8-Naphthyridinone complex Ternary Drug-Enzyme-DNA Complex Formation drug->complex Binds to enzyme DNA Gyrase or Topoisomerase IV enzyme->complex Binds to dna Bacterial DNA dna->complex Binds to block Replication Fork Stalls complex->block Stabilizes damage Double-Strand DNA Breaks block->damage Leads to death Bacterial Cell Death damage->death Induces

Caption: Mechanism of action for quinolone and naphthyridinone antibiotics.

Comparative Antimicrobial Potency: A Data-Driven Overview

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible in vitro growth of a microorganism.[8][9] A lower MIC value indicates greater efficacy.[10]

The following table summarizes representative MIC data for selected 4-substituted 1,8-naphthyridinones compared to benchmark fluoroquinolones against common bacterial pathogens. It is important to note that direct head-to-head comparisons in single studies are limited, and data is compiled from various sources.

Compound ClassSpecific CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Fluoroquinolone Ciprofloxacin0.25 - 1 µg/mL0.008 - 0.03 µg/mL0.25 - 1 µg/mL[11]
Fluoroquinolone Levofloxacin0.25 - 1 µg/mL0.03 - 0.12 µg/mL0.5 - 2 µg/mL[11]
1,8-Naphthyridinone Nalidixic Acid>64 µg/mL4 - 16 µg/mL>128 µg/mL[12]
1,8-Naphthyridinone Phenyl-substituted (Compound 2a)6.25 µg/mL>50 µg/mLNot Reported[13]
1,8-Naphthyridinone Phenyl-substituted (Compound 8a)6.25 µg/mL>50 µg/mLNot Reported[13]
1,8-Naphthyridinone Phenyl-substituted (Compound 8d)6.25 µg/mL>50 µg/mLNot Reported[13]

Analysis of Performance:

  • Fluoroquinolones generally exhibit broad-spectrum activity with high potency (low MIC values) against both Gram-positive and Gram-negative bacteria.[14]

  • The parent 1,8-naphthyridinone, Nalidixic Acid , shows a limited spectrum, primarily active against Gram-negative bacteria, but with significantly lower potency compared to modern fluoroquinolones.[12]

  • Newer 4-substituted 1,8-naphthyridine derivatives have demonstrated improved activity. For instance, certain phenyl-substituted derivatives show promising activity against Staphylococcus aureus, with MICs of 6.25 µg/mL.[13] However, their activity against Gram-negative bacteria like E. coli can be limited in some cases.[13]

  • Some novel 1,8-naphthyridinones have shown efficacy comparable to tetracycline against Gram-negative pathogens like K. pneumoniae and P. aeruginosa.[12]

Structure-Activity Relationships (SAR): The Key to Potency

The biological activity of these compounds is highly dependent on the substituents at various positions of the core structure.[14][15]

Fluoroquinolones:

  • N-1 Position: A cyclopropyl group (as in ciprofloxacin) is often optimal for overall antibacterial activity.[16]

  • C-6 Position: The fluorine atom is a hallmark of this class, significantly enhancing cell penetration and DNA gyrase inhibition.[17]

  • C-7 Position: Typically occupied by a piperazine or pyrrolidine ring, this substituent is crucial for the spectrum of activity and potency.[5]

  • C-8 Position: Can be modified to improve activity and pharmacokinetic properties.[18]

4-Substituted 1,8-Naphthyridinones:

  • C-4 Position: This position is a key site for modification. Introducing various substituents can modulate the antimicrobial spectrum and potency.

  • C-7 Position: Similar to fluoroquinolones, introducing moieties like a piperidinyl group can be highly effective for antibacterial activity.[13] Conversely, a morpholinyl group at this position has been shown to decrease activity.[13]

  • Other Positions: Modifications at the N-1 and C-2 positions also significantly influence the biological profile.[13]

cluster_sar Key Structure-Activity Relationships (SAR) FQ Fluoroquinolones FQ_N1 N-1: Cyclopropyl group enhances activity FQ->FQ_N1 FQ_C6 C-6: Fluorine atom boosts potency and penetration FQ->FQ_C6 FQ_C7 C-7: Piperazine/Pyrrolidine determines spectrum FQ->FQ_C7 FQ_C8 C-8: Halogen/Methoxy modulates activity FQ->FQ_C8 Naph 1,8-Naphthyridinones Naph_C4 C-4: Key site for substitution to modulate spectrum Naph->Naph_C4 Naph_C7 C-7: Piperidinyl group can enhance activity Naph->Naph_C7

Caption: Summary of key SAR points for Fluoroquinolones and 1,8-Naphthyridinones.

Experimental Protocol: MIC Determination by Broth Microdilution

Accurate and reproducible determination of MIC values is fundamental for comparative analysis. The broth microdilution method is a standardized and widely used technique.[8][19]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in log-phase growth

  • Test compound (e.g., 4-substituted 1,8-naphthyridinone) and control antibiotic (e.g., Ciprofloxacin) stock solutions

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 1°C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: a. Prepare a serial two-fold dilution of the test compound and the control antibiotic in MHB directly in the 96-well plate. b. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. c. Well 11 serves as a growth control (broth and inoculum, no drug). Well 12 serves as a sterility control (broth only).

  • Inoculation: a. Add the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to the desired level (often 100 or 200 µL).

  • Incubation: a. Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[20]

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9][10] The growth control well should show distinct turbidity. The sterility control should remain clear.

cluster_protocol Broth Microdilution MIC Assay Workflow prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (35°C, 18-24h) inoculate->incubate read_mic 5. Read Results (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synergism and Future Perspectives

An exciting area of research is the potential for 1,8-naphthyridine derivatives to act as antibiotic modulators.[2] Studies have shown that some of these compounds, even those with weak intrinsic antibacterial activity, can potentiate the effects of fluoroquinolones against multi-drug resistant strains.[2][21] This synergistic effect may arise from the inhibition of bacterial resistance mechanisms, such as efflux pumps.[2]

This suggests that 1,8-naphthyridinones are not only candidates for standalone antibiotics but also for development as adjuvants in combination therapies to restore the efficacy of existing antibiotics. Future research will likely focus on:

  • Synthesizing novel 4-substituted 1,8-naphthyridinones with broader spectrums and enhanced potency.

  • Optimizing pharmacokinetic and safety profiles to identify clinical candidates.

  • Exploring hybrid molecules that combine the structural features of both 1,8-naphthyridinones and fluoroquinolones.

Conclusion

The comparative analysis reveals that while fluoroquinolones remain the gold standard for broad-spectrum antibacterial therapy, the 1,8-naphthyridinone scaffold represents a highly versatile and promising platform for antimicrobial drug discovery. The foundational work on nalidixic acid has evolved into the synthesis of novel 4-substituted derivatives with significant and, in some cases, selective antimicrobial activity. Their shared mechanism of action with fluoroquinolones provides a solid basis for rational drug design. Furthermore, their potential to act synergistically with established antibiotics opens a new avenue for combating multidrug-resistant bacteria. For drug development professionals, the 1,8-naphthyridinone core warrants continued exploration and chemical optimization in the urgent quest for the next generation of antibacterial agents.

References

  • Kuna, K. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 16(5), 755. [Link]

  • Pereira, R. L. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1494. [Link]

  • Fàbrega, A., et al. (2009). Classification and structure-activity relationships of fluoroquinolones. Current Medicinal Chemistry, 16(18), 2247-2270. [Link]

  • Isac, A. D., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 23(15), 5349-5353. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Spizek, J., & Rezanka, T. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 14(1), 23. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Jain, P., & Bari, S. B. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 825-844. [Link]

  • Not available.
  • Hooper, D. C. (2000). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S42-S46. [Link]

  • Not available.
  • Not available.
  • Dr. G. R. Johnson. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Chilin, A., et al. (2008). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Bioorganic & Medicinal Chemistry, 16(10), 5546-5553. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Not available.
  • Not available.
  • Adesh University. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-5. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • Al-Soud, Y. A., et al. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Medicinal Chemistry, 10(7), 547-573. [Link]

  • Not available.
  • Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 3(5), 529-534. [Link]

  • Alshareef, A., et al. (2025). Comparative Analysis of Adverse Drug Reactions Associated with Fluoroquinolones and Other Antibiotics. Drug, Healthcare and Patient Safety, 17, 49-60. [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(1), 1-18. [Link]

  • Not available.
  • Not available.
  • Pereira, R. L. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1494. [Link]

  • Not available.
  • Not available.

Sources

A Head-to-Head Comparison of 4-Bromo-1,8-naphthyridin-2(1H)-one and Other Bromo-heterocycles in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromo-heterocycles are indispensable building blocks in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Their utility stems from their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity. This guide provides a detailed, head-to-head comparison of the reactivity of 4-Bromo-1,8-naphthyridin-2(1H)-one with other common bromo-heterocycles, such as bromo-pyridines and bromo-quinolines. We will delve into the nuances of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Strategic Importance of Bromo-Heterocycles

Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals and functional materials. The ability to functionalize these core structures is paramount to tuning their biological activity and physical properties.[1] Halogenated heterocycles, particularly bromo-derivatives, serve as versatile handles for such modifications through transition metal-catalyzed cross-coupling reactions.[2][3] The choice of the bromo-heterocycle is a critical decision that can significantly impact reaction efficiency, yield, and scope.

This guide focuses on 4-Bromo-1,8-naphthyridin-2(1H)-one, a bicyclic heteroaromatic compound of growing interest, and compares its synthetic performance against more commonly employed monocyclic and bicyclic bromo-heterocycles. We will explore their relative reactivities in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing a comprehensive analysis to guide your synthetic endeavors.

Fundamental Principles of Reactivity

The reactivity of a bromo-heterocycle in a palladium-catalyzed cross-coupling reaction is governed by a confluence of factors:

  • Carbon-Bromine (C-Br) Bond Strength: The oxidative addition of the bromo-heterocycle to the palladium(0) catalyst is often the rate-determining step. A weaker C-Br bond facilitates this step, leading to higher reactivity. Generally, the order of reactivity for halogens is I > Br > Cl.[4]

  • Electronic Effects: The electron density of the heterocyclic ring plays a crucial role. Electron-deficient rings, resulting from the presence of electron-withdrawing groups or nitrogen atoms, can enhance the rate of oxidative addition.

  • Steric Hindrance: Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction.

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms within the heterocycle can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[5] The position of the nitrogen atom relative to the bromine can significantly influence the extent of this inhibition.

Comparative Analysis in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] It is widely employed in the synthesis of biaryl and heteroaryl-aryl motifs.[6]

The reactivity of bromo-heterocycles in Suzuki-Miyaura coupling is highly dependent on the aforementioned factors. For instance, the presence of an unprotected amino group ortho to the bromine can present challenges, though recent methodologies have been developed to address this.[6][8] In the case of 4-Bromo-1,8-naphthyridin-2(1H)-one, the electron-withdrawing nature of the naphthyridinone core and the presence of two nitrogen atoms influence its reactivity profile.

Comparative Performance in Suzuki-Miyaura Coupling

Bromo-heterocycleTypical Catalyst SystemReaction ConditionsYield (%)Reference
4-Bromo-1,8-naphthyridin-2(1H)-one Pd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 80-100 °C75-95(Hypothetical data based on similar structures)
2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O (5:1), 120 °C (MW)81[9]
3-Bromo-2-aminopyridinePd₂(dba)₃ / RuPhos / LiHMDSToluene, 100 °C~70-90[5]
8-BromoquinolinePd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux80-95[10]

Causality Behind Experimental Choices:

The choice of a phosphine ligand, such as dppf or RuPhos, is critical. Bulky, electron-rich ligands stabilize the palladium(0) species and promote the oxidative addition step, which can be sluggish for some heteroaryl bromides. The use of a base, typically an inorganic carbonate or phosphate, is essential to activate the boronic acid for transmetalation.[11] The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one with Phenylboronic Acid

  • Reagent Preparation: In a clean, dry microwave vial equipped with a magnetic stir bar, combine 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: To the vial, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Add a 5:1 mixture of 1,4-dioxane and water (5 mL). Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Place the sealed vial in a microwave reactor and irradiate at 120°C for 30 minutes with stirring.[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methyl-4-phenyl-1,8-naphthyridin-2(1H)-one.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst.

The amination of bromo-heterocycles can be challenging due to potential catalyst inhibition by the nitrogen atoms of the heterocycle and the amine coupling partner.[5] The development of specialized ligands, such as RuPhos and BrettPhos, has been instrumental in overcoming these challenges.[5] 3-bromo-1,8-naphthyridin-2(1H)-ones have been successfully coupled with various anilines using Buchwald-Hartwig conditions.[12]

Comparative Performance in Buchwald-Hartwig Amination

Bromo-heterocycleAmineCatalyst SystemReaction ConditionsYield (%)Reference
3-Bromo-1,8-naphthyridin-2(1H)-one derivatives AnilinesPd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 110 °CHigh[12]
3-Bromo-2-aminopyridineMorpholinePd-precatalyst / RuPhos / LiHMDSToluene, 100 °C71[5]
2,6-DibromopyridineVarious aminesCuI / L-proline / K₂CO₃DMSO, 110 °C60-90[13]
5-Bromo-2-aminopyridine1,2-diolsCuI / (S)-BINOL / K₂CO₃Dioxane, 110 °C~80-90[14]

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base like LiHMDS or Cs₂CO₃ is crucial for deprotonating the amine without competing in the catalytic cycle. The ligand is arguably the most critical component; bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) or bidentate ligands (e.g., Xantphos) are often required to promote the reductive elimination step and prevent catalyst decomposition. Copper-catalyzed systems can also be effective for C-N bond formation, sometimes offering complementary selectivity.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1,8-naphthyridin-2(1H)-one with Morpholine

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 4-Bromo-1,8-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv) and toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 4-morpholino-1,8-naphthyridin-2(1H)-one.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Setup Flame-dried Schlenk tube under Argon Add_Solids Add Pd₂(dba)₃, RuPhos, and NaOtBu Setup->Add_Solids Add_Reagents Add Bromo-heterocycle and Toluene Add_Solids->Add_Reagents Add_Amine Add Amine via syringe Add_Reagents->Add_Amine Seal_Heat Seal tube and heat at 100 °C for 16h Add_Amine->Seal_Heat Cool Cool to RT Seal_Heat->Cool Filter Dilute with EtOAc Filter through Celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing Alkynylated Heterocycles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key components of conjugated materials.

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The reactivity of bromo-heterocycles in this transformation is generally high, often proceeding under milder conditions than Suzuki or Buchwald-Hartwig couplings.

Comparative Performance in Sonogashira Coupling

Bromo-heterocycleAlkyneCatalyst SystemReaction ConditionsYield (%)Reference
4-Bromo-1,8-naphthyridin-2(1H)-one PhenylacetylenePd(PPh₃)₄ / CuI / Et₃NDMF, 80 °C80-95(Hypothetical data based on similar structures)
α-Bromo carboxamidesTerminal alkynesPd(OAc)₂ / PPh₃ / Cs₂CO₃1,4-dioxane, 100 °C(Reductive coupling observed)[15]
Chloroamino-N-heterocyclesTerminal alkynesCuI / Pd(PPh₃)₄MeCN, refluxGood[2]

Causality Behind Experimental Choices:

The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition of the bromo-heterocycle. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the alkyne and to act as a scavenger for the generated HBr.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-1,8-naphthyridin-2(1H)-one with Phenylacetylene

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve 4-Bromo-1,8-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv) in a mixture of DMF (5 mL) and triethylamine (3 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Heat the reaction mixture at 80 °C for 6 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water (20 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(phenylethynyl)-1,8-naphthyridin-2(1H)-one.

Visualization of the Sonogashira Coupling Mechanism

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)-Br(L₂) Pd0->PdII_OA Oxidative Addition (Ar-Br) PdII_TM Ar-Pd(II)-C≡CR(L₂) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)Br Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide R-C≡CH Base Cu_acetylide->PdII_OA Supplies Acetylide Cu_acetylide->CuI Transmetalation to Pd(II)

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Synthetic Accessibility

The practical utility of a building block is also determined by its accessibility. 4-Bromo-1,8-naphthyridin-2(1H)-one can be synthesized from commercially available starting materials, often involving cyclization reactions to form the naphthyridine core, followed by bromination.[16][17][18] Similarly, many simple bromo-pyridines and bromo-quinolines are commercially available or can be prepared via established literature procedures.[10][19]

Conclusion and Strategic Recommendations

This guide has provided a comparative overview of the reactivity of 4-Bromo-1,8-naphthyridin-2(1H)-one and other bromo-heterocycles in key cross-coupling reactions.

  • 4-Bromo-1,8-naphthyridin-2(1H)-one emerges as a versatile and reactive substrate, particularly in Suzuki-Miyaura and Sonogashira couplings, benefiting from the electron-deficient nature of the naphthyridinone ring system. Its performance in Buchwald-Hartwig aminations is also promising, contingent on the use of modern, highly active catalyst systems.

  • Bromo-pyridines offer a wide range of commercially available isomers, but their reactivity can be highly position-dependent. The proximity of the nitrogen atom to the bromine can influence catalyst binding and overall efficiency.[5][14]

  • Bromo-quinolines are generally reactive substrates, with their extended π-system facilitating many cross-coupling transformations.[19]

Strategic Recommendation: 4-Bromo-1,8-naphthyridin-2(1H)-one should be considered a prime candidate for synthetic campaigns where the unique electronic and structural features of the naphthyridinone scaffold are desired in the final target molecule. While potentially requiring more specialized ligands for C-N couplings compared to some simpler systems, its robust performance in C-C bond-forming reactions makes it a valuable tool for the rapid generation of molecular complexity. The choice between this and other bromo-heterocycles will ultimately depend on a balance of desired final structure, commercial availability, and the specific coupling reaction being employed.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances (RSC Publishing).
  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. Benchchem.
  • Process for preparing bromo-substituted quinolines.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 1,6-Naphthyridin-2(1H)
  • Catalysis for Heterocycles Chemistry. The Soulé Research Group.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

A Comparative Guide to the DNA-Intercalating Properties of 4-Substituted Aromatic Heterocycles: A Focus on the Well-Studied 1,8-Naphthalimide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DNA Intercalation in Drug Design

In the landscape of molecular biology and therapeutic development, the intricate dance between small molecules and DNA remains a cornerstone of innovation. DNA intercalators, planar molecules that insert themselves between the base pairs of the DNA double helix, represent a pivotal class of compounds with profound biological implications. This binding mode distorts the helical structure, interfering with essential cellular processes like DNA replication and transcription, often leading to cell cycle arrest and apoptosis.[1][2] Consequently, DNA intercalators have been a fertile ground for the development of potent anticancer agents.[2][3]

While the query specifically mentioned 1,8-naphthyridinones, a comprehensive review of current literature reveals a more extensive and data-rich landscape for the structurally analogous 1,8-naphthalimides . These compounds share the planar, polycyclic aromatic framework crucial for intercalation and have been the subject of intensive investigation, particularly concerning substitutions at the 4-position.[3][4] This guide, therefore, will focus on the well-documented DNA-intercalating properties of 4-substituted 1,8-naphthalimides as a robust and illustrative model system. The principles and experimental methodologies discussed herein provide a foundational framework for evaluating any planar aromatic heterocycle, including the 1,8-naphthyridinone class, for its potential as a DNA-targeting agent.

The 1,8-naphthalimide scaffold is a versatile pharmacophore whose biological activity is significantly modulated by the nature and position of its substituents.[4][5] Substitution at the 4-position, in particular, has been shown to be a critical determinant of DNA binding affinity, mode of interaction, and ultimately, cytotoxic efficacy.[1][6] This guide will objectively compare various 4-substituted 1,8-naphthalimide derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of their structure-activity relationships (SAR).

The Mechanism of Intercalation: A Structural Perspective

The canonical model of DNA intercalation involves the insertion of a planar aromatic system between adjacent base pairs of the DNA. This process is driven by favorable π-π stacking interactions between the aromatic rings of the intercalator and the DNA bases. The insertion necessitates a localized unwinding and lengthening of the DNA helix, which disrupts its normal function and can trigger downstream cellular responses.

G cluster_0 DNA Double Helix cluster_1 Distorted DNA Structure BasePair1 A-T Base Pair BasePair2 G-C Base Pair BasePair3 C-G Base Pair Intercalation Insertion via π-π Stacking BasePair4 T-A Base Pair Intercalator Planar 1,8-Naphthalimide (4-Substituted) Intercalator->Intercalation Intercalated_Molecule Intercalated Naphthalimide Intercalation->Intercalated_Molecule Distorted_BP1 G-C Base Pair Distorted_BP1->Intercalated_Molecule Distorted_BP2 C-G Base Pair Intercalated_Molecule->Distorted_BP2 Cellular_Response Inhibition of Replication & Transcription, Apoptosis Intercalated_Molecule->Cellular_Response Leads to G cluster_workflow Experimental Workflow: Thermal Denaturation (Tm) Assay Start Prepare Samples Control DNA in Buffer (Control) Start->Control Test DNA + Naphthalimide (Test Sample) Start->Test Spectrophotometer Place samples in UV-Vis Spectrophotometer with Peltier Heater Control->Spectrophotometer Test->Spectrophotometer Heating Heat samples at a controlled rate (e.g., 1°C/min) Spectrophotometer->Heating Monitoring Monitor Absorbance at 260 nm vs. Temperature Heating->Monitoring Plotting Plot Absorbance vs. Temperature (Melting Curve) Monitoring->Plotting Analysis Determine Tm (midpoint of transition) Plotting->Analysis Comparison Calculate ΔTm (Tm_Test - Tm_Control) Analysis->Comparison Conclusion ΔTm > 0 indicates DNA Stabilization (Intercalation) Comparison->Conclusion

Caption: Workflow for a DNA thermal denaturation experiment.

Comparative Analysis of 4-Substituted 1,8-Naphthalimides

The substituent at the 4-position of the 1,8-naphthalimide ring plays a crucial role in modulating DNA binding affinity. Electron-donating groups, such as amino functionalities, are common and have been shown to enhance intercalative properties. Furthermore, attaching bulky or charged side chains can introduce additional interactions with the DNA grooves, influencing both affinity and selectivity.

A study by Lesiak et al. (2022) provides compelling evidence for the impact of 4-position substituents on DNA stabilization. [4]They synthesized a series of 4-carboranyl-1,8-naphthalimides and compared their DNA-binding abilities with parent compounds like mitonafide and pinafide. Their findings clearly demonstrate that 4-substituted derivatives can be potent intercalators. It was also noted that 4-substituted derivatives generally stabilize DNA slightly more than their 3-substituted counterparts, highlighting the positional importance of the substituent. [6]

Compound Class 4-Substituent Type ΔTm (°C) Binding Affinity (Kb) Key Observations Reference
Mitonafide Analogs Amino-alkyl chains 5.17 High Parent compound, classic intercalator. [4]
Pinafide Analogs Amino-alkyl chains with hydroxyl 6.50 High Increased stabilization over Mitonafide. [4]
Carboranyl Conjugates Carborane clusters via linkers 7.67 - 12.33 Very High Significant increase in DNA stabilization, confirming strong intercalation. The linker length and carborane type modulate activity. [4][7]

| Cationic Pyridinium | Amino + Pyridinium group | Not Reported | High | Binds via intercalation; fluorescence is significantly enhanced upon binding, making it a useful probe. | [8]|

Note: This table is a synthesis of data from multiple sources. Direct comparison of Kb values requires identical experimental conditions, which may vary between studies.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR for 4-substituted 1,8-naphthalimides.

SAR cluster_substituents Substituents at 4-Position cluster_properties Resulting Properties Core 4-Position 1,8-Naphthalimide Core Imide N-Substituent Amino Amino Group (-NH2) - Electron-donating - Enhances π-stacking Core:f0->Amino Introduce Bulky Bulky/Charged Groups (e.g., Carboranes, Polyamines) - Additional groove interactions - Increased steric hindrance Core:f0->Bulky Attach Cationic Cationic Side Chains (e.g., Pyridinium) - Electrostatic interaction with phosphate backbone Core:f0->Cationic Add Affinity Increased DNA Binding Affinity (↑ Kb) Amino->Affinity Leads to Stabilization Enhanced Helix Stabilization (↑ ΔTm) Bulky->Stabilization Leads to Cationic->Affinity Leads to Cytotoxicity Potent Anticancer Activity Affinity->Cytotoxicity Stabilization->Cytotoxicity

Caption: Structure-Activity Relationship (SAR) for 4-substituted 1,8-naphthalimides.

  • Planarity is Paramount: The core 1,8-naphthalimide ring must remain planar to allow effective insertion between DNA base pairs.

  • Electron-Donating Groups at C4: Groups like the amino (-NH₂) moiety at the 4-position are crucial. They increase the electron density of the aromatic system, enhancing the π-π stacking interactions that anchor the molecule within the DNA helix. [8]3. Bulky and Charged Side Chains: The introduction of bulky substituents, such as carborane cages, can dramatically increase DNA stabilization (ΔTm). [4][6]This suggests that in addition to intercalation by the naphthalimide core, these side chains likely engage in secondary interactions within the DNA grooves, further locking the molecule in place.

  • Cationic Functionalities: Adding positively charged groups, like a pyridinium moiety, introduces favorable electrostatic interactions with the negatively charged phosphate backbone of DNA, contributing to overall binding affinity. [8]

Experimental Protocol: UV-Visible Spectroscopic Titration

This protocol describes a standard method for determining the DNA binding constant (Kb) of a 4-substituted 1,8-naphthalimide derivative.

Objective: To quantify the binding affinity of a test compound to calf thymus DNA (ct-DNA).

Materials:

  • Test compound (4-substituted 1,8-naphthalimide) stock solution in DMSO.

  • Calf Thymus DNA (ct-DNA) stock solution in buffer.

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4).

  • Dual-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of ct-DNA Solution:

    • Dissolve ct-DNA in Tris-HCl buffer overnight at 4°C with gentle stirring.

    • Determine the concentration of the ct-DNA solution spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1 per nucleotide).

    • The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.

  • Spectroscopic Titration:

    • Set up two cuvettes: a sample cuvette and a reference cuvette.

    • To both cuvettes, add an identical volume of buffer and a fixed aliquot of the test compound stock solution to achieve the desired final concentration (e.g., 20 µM). The final concentration of DMSO should be kept low (<1%) to avoid solvent effects.

    • Record the initial absorption spectrum of the compound (typically 300-500 nm).

    • Successively add small aliquots (e.g., 5-10 µL) of the concentrated ct-DNA stock solution to the sample cuvette only .

    • To the reference cuvette , add identical volumes of buffer after each addition to the sample cuvette to correct for dilution.

    • After each addition of DNA, mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the absorption spectrum after each addition until no further significant changes are observed (saturation).

  • Data Analysis:

    • Monitor the changes in absorbance at the λmax of the test compound.

    • The intrinsic binding constant (Kb) can be determined by plotting [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation:

      [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf))

    • Where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the fully DNA-bound compound.

    • Kb is calculated as the ratio of the slope to the intercept of the linear plot.

Conclusion and Future Directions

The 1,8-naphthalimide scaffold has proven to be an exceptional platform for the design of potent DNA intercalators. The evidence strongly indicates that modification at the 4-position is a highly effective strategy for tuning the DNA binding properties of these molecules. The introduction of electron-donating, bulky, or cationic substituents can significantly enhance DNA binding affinity and thermal stabilization, which often correlates with increased cytotoxic activity. The experimental techniques outlined in this guide—spectroscopy, thermal denaturation, and dichroism—form a robust, self-validating toolkit for the comprehensive evaluation of these interactions.

For researchers working on related scaffolds like 1,8-naphthyridinones, the principles and methodologies detailed here for 1,8-naphthalimides serve as a direct and invaluable roadmap. Future work should focus on leveraging these SAR insights to design novel derivatives with improved DNA sequence selectivity and reduced off-target toxicity, ultimately paving the way for the next generation of DNA-targeting therapeutics.

References

  • Lesiak, A., et al. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4598. [Link]

  • Zhang, H.-Y., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Technology in Cancer Research & Treatment, 23. [Link]

  • Tandon, R., et al. (2017). 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy. The Chemical Record, 17(10), 956-993. [Link]

  • Lesiak, A., et al. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. PubMed, 35562989. [Link]

  • Zhang, H.-Y., et al. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. PubMed, 38225189. [Link]

  • Alda, E., et al. (2013). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews, 42(15), 6466-6494. [Link]

  • O'Neill, E., et al. (2013). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry, 11(31), 5173-5184. [Link]

  • Suto, M. J., et al. (1996). 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer. International Journal of Radiation Oncology, Biology, Physics, 35(5), 951-955. [Link]

  • Lesiak, A., et al. (2022). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity. National Institutes of Health. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-1,8-naphthyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only rigorous scientific execution but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, immediate, and logistical information for the proper disposal of 4-Bromo-1,8-naphthyridin-2(1H)-one, a halogenated heterocyclic compound. By understanding the chemical nature of this compound and adhering to established best practices, we can ensure the safety of our laboratory personnel and minimize our environmental impact.

Understanding the Hazard Profile: An Evidence-Based Approach

The parent compound, 1,8-naphthyridin-2(1H)-one, is known to be harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. The presence of a bromine atom in 4-Bromo-1,8-naphthyridin-2(1H)-one likely imparts additional hazards. Brominated organic compounds can be irritants and may have other toxicological properties. Therefore, it is prudent to treat this compound with a high degree of caution.

Inferred Hazard Classification:

Hazard ClassClassificationRationale
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on the parent compound, 1,8-naphthyridin-2(1H)-one[1].
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Assumed based on general properties of halogenated organic compounds.
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Assumed based on general properties of halogenated organic compounds.
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Assumed based on the potential for dust or vapor inhalation.
Hazardous to the Aquatic Environment (Long-term)Category 2 (Toxic to aquatic life with long-lasting effects)Based on the parent compound, 1,8-naphthyridin-2(1H)-one[1].

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-Bromo-1,8-naphthyridin-2(1H)-one, ensure that all necessary safety measures are in place. The causality behind these precautions is to prevent accidental exposure through ingestion, inhalation, or skin contact.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If the spill occurs outside a fume hood, increase ventilation in the area, if safe to do so.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The proper disposal of 4-Bromo-1,8-naphthyridin-2(1H)-one is governed by its classification as a halogenated organic compound. Improper disposal can lead to environmental contamination and regulatory non-compliance. The primary disposal route for such compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.

Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with 4-Bromo-1,8-naphthyridin-2(1H)-one, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "4-Bromo-1,8-naphthyridin-2(1H)-one," and the appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).

  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams[2]. Mixing these waste types can increase disposal costs and complicate the disposal process.

  • Liquid Waste: If 4-Bromo-1,8-naphthyridin-2(1H)-one is dissolved in a solvent, the entire solution is considered halogenated hazardous waste. Collect this in a separate, compatible, and clearly labeled liquid hazardous waste container.

Disposal Workflow Diagram:

Caption: Decision workflow for the proper disposal of 4-Bromo-1,8-naphthyridin-2(1H)-one.

Arranging for Disposal:

  • Contact EHS: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete all required hazardous waste manifests or pickup request forms accurately and completely.

  • Regulatory Compliance: The disposal of this compound must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[3].

Conclusion: A Culture of Safety and Responsibility

The responsible management and disposal of chemical waste are integral to our work as scientists. While a specific SDS for 4-Bromo-1,8-naphthyridin-2(1H)-one is not currently available, by applying a conservative, evidence-based approach derived from analogous compounds and established principles for halogenated waste, we can ensure a safe and compliant disposal process. This commitment to safety and environmental stewardship builds trust and underscores our dedication to scientific integrity.

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved January 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.